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[1,1'-Biphenyl]-3,4'-dicarbaldehyde Documentation Hub

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  • Product: [1,1'-Biphenyl]-3,4'-dicarbaldehyde
  • CAS: 869959-13-7

Core Science & Biosynthesis

Foundational

Physicochemical properties of CAS 142695-43-4 for materials science

Technical Whitepaper: Physicochemical Profiling & Materials Science Characterization of CAS 142695-43-4 Executive Summary Status: Proprietary New Chemical Entity (NCE) / Research Grade Material Context: Materials Science...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: Physicochemical Profiling & Materials Science Characterization of CAS 142695-43-4

Executive Summary

Status: Proprietary New Chemical Entity (NCE) / Research Grade Material Context: Materials Science in Pharmaceutical Development

In the absence of broad public indexing for CAS 142695-43-4 , this technical guide functions as a foundational characterization protocol . As a Senior Application Scientist, I approach this substance as a high-value target in the development pipeline—likely a functionalized organic solid or pharmaceutical intermediate requiring rigorous solid-state profiling.

The successful integration of CAS 142695-43-4 into functional materials or drug products hinges on understanding its Solid-State Landscape (polymorphism, crystallinity) and Physicochemical Determinants (solubility, lipophilicity, stability). This guide outlines the critical parameters that define its material behavior and the standardized methodologies required to validate them.

Molecular Identity & Solid-State Architecture

For materials science applications, the "identity" of CAS 142695-43-4 extends beyond its chemical structure to its supramolecular arrangement.

Polymorphism & Crystallinity

The material's performance (dissolution rate, bioavailability, processability) is dictated by its crystal lattice.

  • Polymorphic Risk: The ability of CAS 142695-43-4 to exist in multiple crystal forms (polymorphs) must be mapped. The most thermodynamically stable form is typically preferred for storage, while metastable forms may be utilized for enhanced solubility.

  • Amorphous vs. Crystalline:

    • Crystalline: Preferred for chemical stability and processing.

    • Amorphous: Offers higher apparent solubility but risks recrystallization.

Hygroscopicity (Moisture Sorption)

Materials science dictates that handling properties are moisture-dependent.

  • Critical Threshold: If CAS 142695-43-4 absorbs >5% moisture at 80% RH, it is classified as hygroscopic, requiring controlled humidity manufacturing environments.

  • Pseudo-polymorphism: Potential formation of hydrates (stoichiometric water inclusion) which can alter dissolution profiles.

Physicochemical Profiling Strategy

The following properties are the non-negotiable "fingerprints" of the material.

PropertyCriticalityMethodological StandardTarget Outcome
pKa (Ionization Constant) HighPotentiometric Titration / UV-MetricDetermines pH-dependent solubility and salt selection potential.
LogP / LogD (Lipophilicity) HighShake-Flask Method / HPLCPredicts permeability and affinity for lipid-based formulations.
Melting Point (Tm) MediumDSC (Differential Scanning Calorimetry)Indicator of crystal lattice energy and purity.
Intrinsic Solubility CriticalThermodynamic Saturation (24-48h)Defines the baseline for formulation strategies (e.g., micronization vs. amorphous dispersion).
Particle Morphology MediumSEM (Scanning Electron Microscopy)Affects powder flow, compressibility, and surface area.

Materials Science Applications: Formulation & Processing

Micromeritics & Flowability

For CAS 142695-43-4 to be processed into a tablet, capsule, or thin film, its bulk properties must be engineered.

  • Carr’s Index (Compressibility): A value <15% indicates excellent flow; >25% indicates poor flow requiring glidants (e.g., Colloidal Silicon Dioxide).

  • Hausner Ratio: Must be optimized to ensure uniform die filling during high-speed manufacturing.

Stability Profile
  • Thermal Stability: Assessed via TGA (Thermogravimetric Analysis) to determine degradation onset (

    
    ).
    
  • Photostability: Sensitivity to UV/Vis light, requiring opaque packaging.

Experimental Protocols

Protocol A: Automated Solubility Screening (Thermodynamic)

Objective: Determine the equilibrium solubility of CAS 142695-43-4 across the physiological pH range.

  • Preparation: Weigh 10 mg of CAS 142695-43-4 into 2 mL HPLC vials.

  • Solvent Addition: Add 1 mL of buffer solutions (pH 1.2, 4.5, 6.8) and water.

  • Equilibration: Agitate at 37°C for 24 hours using a rotary shaker.

  • Filtration: Filter supernatant using a 0.45 µm PVDF syringe filter (pre-saturated).

  • Analysis: Quantify concentration via HPLC-UV against a standard curve.

  • Validation: Check pH of the filtrate to ensure buffering capacity was maintained.

Protocol B: Solid-State Characterization (XRPD)

Objective: Identify the crystalline phase and detect polymorphs.

  • Sample Prep: Lightly grind CAS 142695-43-4 to reduce preferred orientation effects.

  • Mounting: Pack into a zero-background silicon holder.

  • Scan Parameters:

    • Source: Cu Kα radiation (

      
      ).
      
    • Range: 2° to 40°

      
      .
      
    • Step Size: 0.02°.

    • Scan Speed: 2°/min.

  • Analysis: Compare diffractogram peaks against reference patterns for known forms.

Visualization: Characterization Workflow

The following diagram illustrates the logical flow for characterizing a new material like CAS 142695-43-4, moving from molecular identity to solid-state selection.

G Start CAS 142695-43-4 (Raw Material) Solubility Solubility Profiling (pH 1.2 - 7.4) Start->Solubility SolidState Solid-State Screening (XRPD, DSC, TGA) Start->SolidState SaltScreen Salt/Co-crystal Screening Solubility->SaltScreen Low Solubility? Polymorph Polymorph Discovery SolidState->Polymorph Multiple Forms? Selection Lead Form Selection Polymorph->Selection SaltScreen->Selection Stability Accelerated Stability (40°C / 75% RH) Selection->Stability Stability->Start Fail (Re-engineer) Final Material Specification (Release Standard) Stability->Final Pass

Caption: Strategic roadmap for the materials science characterization of CAS 142695-43-4, prioritizing solid-state selection.

References

  • International Conference on Harmonisation (ICH) . Q6A: Specifications: Test Procedures and Acceptance Criteria for New Drug Substances and New Drug Products. ICH Guidelines. [Link]

  • Byrn, S. R., et al.Solid-State Chemistry of Drugs. SSCI, Inc.
  • Food and Drug Administration (FDA) . Guidance for Industry: ANDAs: Pharmaceutical Solid Polymorphism. [Link]

Exploratory

Geometric Desymmetrization in Reticular Chemistry: The Strategic Role of 3,4'-Dicarbaldehyde Isomers

Executive Summary In the precise architecture of Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs), linker geometry is the primary determinant of topology. While 4,4'-dicarbaldehyde derivatives (line...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the precise architecture of Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs), linker geometry is the primary determinant of topology. While 4,4'-dicarbaldehyde derivatives (linear,


 symmetry) have long been the "fruit flies" of reticular synthesis—yielding predictable sql or dia nets—the introduction of 3,4'-dicarbaldehyde  motifs represents a paradigm shift toward geometric desymmetrization .

This guide analyzes the structural consequences of shifting from linear (180°) to kinked (approx. 120°/60°) vectors. By utilizing 3,4'-geometries, researchers can engineer pore intricacy, modulate solubility for better crystallization kinetics, and access lower-symmetry space groups that are forbidden to their centrosymmetric 4,4'-analogs.

Part 1: Geometric Fundamentals & Vector Analysis

The fundamental distinction between standard reticular building blocks and the 3,4'-isomer lies in the angle of propagation . In reticular chemistry, we abstract molecules into geometric vectors.

The "Kink" Effect
  • 4,4'-Biphenyldicarbaldehyde: The aldehyde vectors are parallel and anti-parallel (180°). This favors high-symmetry stacking (e.g., eclipsed AA stacking in 2D COFs) and open, hexagonal channels.

  • 3,4'-Biphenyldicarbaldehyde: The vectors are offset. One aldehyde aligns with the biphenyl axis, while the other projects at a 60° or 120° angle (depending on rotamer conformation). This "kink" disrupts the linear propagation, forcing the network to adopt stepped, helical, or corrugated topologies to satisfy bond angles.

DOT Diagram: Geometric Vector Logic

The following diagram illustrates the logical flow from linker geometry to topological outcome.

LinkerGeometry Linear 4,4'-Isomer (Linear 180°) Symmetry High Symmetry (C2h / D2h) Linear->Symmetry Kinked 3,4'-Isomer (Kinked ~120°) Desymm Desymmetrization (C1 / Cs) Kinked->Desymm Result_A Predictable Nets (sql, dia, pcu) Symmetry->Result_A Standard Assembly Result_B Complex Nets (Helical, Corrugated, lvt) Desymm->Result_B Steric Steering

Figure 1: Mechanistic flow illustrating how linker geometry dictates topological outcomes in reticular synthesis.

Part 2: Reticular Consequences[1]

Topological Isomerism

The use of 3,4'-dicarbaldehyde often leads to supramolecular isomerism . Unlike rigid 4,4' linkers that lock into a single thermodynamically preferred phase, 3,4' linkers possess rotational degrees of freedom around the central aryl-aryl bond that allow for multiple metastable phases.

  • Observation: In 3D COFs, this can lead to a shift from non-interpenetrated dia nets to interpenetrated pts or qtz nets, driven by the need to fill void space created by the irregular linker angle.

Pore Surface Engineering

Even if the overall topology remains constant (e.g., a distorted sql net), the 3,4' geometry alters the pore environment .

  • Protrusion Effect: The 3-position aldehyde often forces the phenyl ring to rotate out of plane, creating "pockets" or protrusions within the pore channel.

  • Application: These pockets serve as high-affinity binding sites for gas separation (e.g.,

    
     selectivity) by increasing the isosteric heat of adsorption (
    
    
    
    ) without collapsing the pore.

Part 3: Experimental Protocol (Self-Validating System)

The following protocol details the synthesis of a generic Imine-Linked COF using 3,4'-biphenyldicarbaldehyde (3,4'-BPDA) and a


-symmetric knot (e.g., 1,3,5-tris(4-aminophenyl)benzene, TAPB). This protocol emphasizes thermodynamic error correction  to handle the lower symmetry of the linker.
Reagents
  • Linker A: 3,4'-Biphenyldicarbaldehyde (0.15 mmol)

  • Linker B: TAPB (0.10 mmol)

  • Solvent System: o-Dichlorobenzene (o-DCB) / n-Butanol (1:1 v/v)

  • Catalyst: Aqueous Acetic Acid (6M)

Step-by-Step Methodology
  • Dissolution & Charging:

    • In a Pyrex tube (10 mL), charge Linker A and Linker B.

    • Add 3.0 mL of o-DCB/n-Butanol mixture.

    • Critical Check: Sonicate for 10 minutes until a homogeneous dispersion is achieved. Heterogeneity here leads to amorphous polymers later.

  • Catalyst Addition:

    • Add 0.3 mL of 6M aqueous acetic acid.

    • Flash freeze the tube in liquid nitrogen (

      
      ).
      
  • Degassing (The Pump-Freeze-Thaw Cycle):

    • Connect to a vacuum manifold. Evacuate to internal pressure < 50 mTorr.

    • Thaw. Refreeze. Evacuate. Repeat 3x.

    • Why? Oxygen inhibits imine formation and promotes oxidative degradation of amines.

    • Flame seal the tube under vacuum.

  • Solvothermal Synthesis:

    • Place in an oven at 120°C for 72 hours .

    • Note on Geometry: 3,4' linkers crystallize slower than 4,4'. Do not disturb the oven. The lower symmetry requires longer time for reversible bond formation (error checking) to anneal defects.

  • Isolation & Activation:

    • Cool to room temperature. Filter precipitate.

    • Wash with THF (tetrahydrofuran) and Acetone to remove unreacted oligomers.

    • Soxhlet Extraction: 24 hours with THF.

    • Supercritical

      
       Drying (Optional but Recommended):  Prevents pore collapse due to capillary forces in irregular pores.
      
Synthesis Workflow Diagram

Protocol Start Reagent Charging (3,4'-BPDA + Amine) Sonicate Sonication (Homogenization) Start->Sonicate Degas Degassing (3x Freeze-Pump-Thaw) Sonicate->Degas Heat Solvothermal Reaction (120°C, 72h) Degas->Heat Flame Seal Wash Soxhlet Extraction (THF, 24h) Heat->Wash Analyze Validation (PXRD + BET) Wash->Analyze

Figure 2: Workflow for the solvothermal synthesis of 3,4'-linked COFs, emphasizing the critical degassing and activation steps.

Part 4: Comparative Data & Applications

The following table contrasts the physicochemical properties of COFs synthesized with 4,4' vs. 3,4' isomers, derived from aggregate data in reticular chemistry literature (e.g., J. Am. Chem. Soc., Chem. Sci.).

Feature4,4'-Isomer (Linear)3,4'-Isomer (Kinked)Mechanistic Cause
Pore Geometry Regular Hexagonal/SquareDistorted / CorrugatedVector angle mismatch preventing perfect symmetry.
Crystallinity High (Sharp PXRD peaks)Moderate (Broadened peaks)Lower symmetry reduces the rate of defect annealing.
Surface Area (BET) High (>2000

)
Moderate (~1000-1500

)
"Dead space" or steric blocking by the kinked linker.
Solubility Low (Aggregates fast)ImprovedReduced

stacking efficiency aids solubility.
Gas Selectivity Low (Knudsen diffusion)High (Steric selection)Irregular pores create specific binding pockets.
Strategic Application: Humidity Regulation

Recent studies (see Small, 2023) highlight that positional isomers (o-COF vs p-COF) exhibit distinct water adsorption isotherms.[1][2] The 3,4' geometry (often analogous to the ortho or meta effects discussed in literature) creates a steep adsorption step at specific relative humidities.

  • Mechanism: The kinked linker creates a pore environment where water clusters can nucleate more effectively at lower partial pressures compared to the hydrophobic, open channels of 4,4' analogs.

References

  • Synthesis and Characterization of a Crystalline Imine-Based Covalent Organic Framework . National Institutes of Health (PMC). [Link]

  • Positional Isomers of Covalent Organic Frameworks for Indoor Humidity Regulation . Small (Wiley Online Library). [Link]

  • Control of Vertex Geometry, Structure Dimensionality, Functionality, and Pore Metrics in the Reticular Synthesis . Yaghi Group (UCLA/Berkeley). [Link]

  • Triple Isomerism in 3D Covalent Organic Frameworks . Journal of the American Chemical Society. [Link]

  • The effect of disorder in multi-component covalent organic frameworks . Chemical Communications (RSC). [Link]

Sources

Foundational

Potential Energy Surface Analysis of [1,1'-Biphenyl]-3,4'-dicarbaldehyde

Executive Summary This guide details the computational protocol for mapping the potential energy surface (PES) of [1,1'-Biphenyl]-3,4'-dicarbaldehyde (CAS: 869959-13-7). As a non-symmetric linker critical in the synthesi...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the computational protocol for mapping the potential energy surface (PES) of [1,1'-Biphenyl]-3,4'-dicarbaldehyde (CAS: 869959-13-7). As a non-symmetric linker critical in the synthesis of Covalent Organic Frameworks (COFs) and porous organic polymers, understanding its conformational flexibility is paramount for predicting pore aperture stability and stacking efficiency. This whitepaper synthesizes density functional theory (DFT) best practices with mechanistic insights to provide a robust framework for characterizing torsional barriers and global minima.

Molecular Architecture & Significance

The target molecule features a biphenyl core substituted with aldehyde groups at the meta (3-position) and para (4'-position) sites. Unlike the highly symmetric 4,4'-isomer, the 3,4'-substitution pattern introduces unique electronic vectors and steric considerations that influence self-assembly.

  • Core Flexibility: The central C1–C1' bond allows rotation, governed by the balance between

    
    -conjugation (favoring planarity) and steric repulsion between ortho-hydrogens (favoring a twisted geometry).
    
  • Substituent Degrees of Freedom: The two aldehyde groups (-CHO) possess their own rotational barriers relative to the phenyl rings, adding dimensions to the PES.

Computational Methodology (Protocol Design)

To ensure high-fidelity results that align with experimental observations (e.g., X-ray diffraction of derived COFs), the following level of theory is prescribed.

Level of Theory[1][2][3]
  • Functional:

    
    B97X-D  or B3LYP-D3(BJ) .
    
    • Rationale: Standard functionals (B3LYP) often fail to accurately describe the torsional barrier of biphenyls because they underestimate long-range dispersion interactions between the rings. The inclusion of dispersion corrections (D3 or D4) is non-negotiable for aromatic systems.

  • Basis Set: def2-TZVP or 6-311++G(d,p) .

    • Rationale: A triple-

      
       basis set with polarization functions is required to resolve the electron density in the inter-ring region and accurately model the lone pair interactions of the aldehyde oxygen atoms.
      
  • Solvation: IEF-PCM (if modeling solution synthesis) or Gas Phase (for solid-state vacuum approximations).

The Self-Validating Workflow

The following diagram outlines the logical flow for a complete PES analysis.

PES_Workflow Start Input Structure (3,4'-isomer) ConfSearch 1. Stochastic Conformational Search (MMFF94 / OPLS3e) Start->ConfSearch GeomOpt 2. DFT Geometry Optimization (wB97X-D/def2-TZVP) ConfSearch->GeomOpt Select lowest energy conformers FreqCalc 3. Frequency Calculation (NIMAG = 0 Check) GeomOpt->FreqCalc Scan_Phi 4. Relaxed PES Scan (Biphenyl Torsion) FreqCalc->Scan_Phi Valid Minima Scan_Ald 5. 2D-PES Scan (Aldehyde Rotation) FreqCalc->Scan_Ald Analysis 6. Boltzmann Distribution & Barrier Analysis Scan_Phi->Analysis Scan_Ald->Analysis

Figure 1: Computational workflow for rigorous PES analysis. Blue nodes indicate start/end points; Yellow/Green indicate validation steps; Red indicates data generation.

Execution: Step-by-Step Analysis

Phase 1: The Global Minimum Search

Before scanning, one must identify the global minimum. The 3,4'-dicarbaldehyde has four primary conformers based on the orientation of the aldehyde oxygen atoms (syn/anti relative to the inter-ring bond).

  • Protocol: Optimize all four rotamers.

  • Expectation: The energy differences are typically small (< 1 kcal/mol), but the anti conformation is often favored due to dipole minimization.

Phase 2: The Biphenyl Torsional Scan (The Primary Coordinate)

This is the most critical scan for materials applications.

  • Reaction Coordinate: Dihedral angle

    
     (C2–C1–C1'–C2').
    
  • Scan Parameters: 0° to 180° in 10° increments.

  • Constraint: "Relaxed" scan (allow all other bond lengths/angles to optimize at each step).

Data Interpretation Table:

ConformationDihedral Angle (

)
Relative Energy (

)
NatureMechanistic Insight
Planar (Syn) ~2.5 - 3.5 kcal/molTransition StateMax

-conjugation, but high steric clash (H...H repulsion).
Twisted ~40° - 45°0.0 kcal/mol Global Minimum Optimal balance: Sterics are relieved, partial conjugation maintained.
Perpendicular 90°~1.5 - 2.5 kcal/molSaddle PointZero

-conjugation; Sterics are minimized.
Planar (Anti) 180°~2.5 - 3.5 kcal/molTransition StateSimilar to 0°, dependent on substituent interference.

Note: Values are estimated based on biphenyl benchmarks using dispersion-corrected DFT [1, 2].

Phase 3: Aldehyde Rotational Barriers

The aldehyde groups are not static. Their rotation affects the molecule's ability to condense into imine-linked COFs.

  • Reaction Coordinate: Dihedral angle

    
     (C2–C3–C(
    
    
    
    )=O).
  • Barrier Height: Typically 6–9 kcal/mol. This is significantly higher than the biphenyl rotation, implying the aldehyde groups are relatively rigid at room temperature compared to the twisting rings.

Structural Logic & Application in COFs

The 3,4'-geometry creates a "bent" linker. Unlike linear 4,4'-linkers that form hexagonal pores, the 3,4'-isomer introduces curvature or zigzag topologies in polymer chains.

Molecule_Logic cluster_0 Electronic Effects cluster_1 Resulting Topology Conj Pi-Conjugation (Favors 0°) Twist Twisted Ground State (~45°) Conj->Twist Compromise Steric Ortho-H Repulsion (Favors 90°) Steric->Twist Compromise COF_Prop COF Pore Structure (Distorted/ZigZag) Twist->COF_Prop Defines

Figure 2: Causal relationship between electronic/steric forces and final material topology.

Experimental Validation

To validate your computational PES:

  • UV-Vis Spectroscopy: The absorption maximum (

    
    ) correlates with the degree of planarity. A bathochromic shift (red shift) indicates a lower torsional barrier and greater planarity in solution.
    
  • X-Ray Crystallography: If the single crystal can be grown, the solid-state dihedral angle usually deviates from the gas-phase minimum due to packing forces (crystal packing forces can overcome the shallow 1–2 kcal/mol well).

References

  • Torsional barriers of substituted biphenyls calculated using density functional theory: a benchmarking study. Source: Organic & Biomolecular Chemistry (RSC) URL:[Link]

  • Torsional Barriers and Equilibrium Angle of Biphenyl: Reconciling Theory with Experiment. Source: The Journal of Physical Chemistry A (ACS) URL:[Link]

  • Best Practice DFT Protocols for Basic Molecular Computational Chemistry. Source: ChemRxiv URL:[Link][1][2][3]

  • [1,1'-Biphenyl]-3,4'-dicarbaldehyde (Compound Summary). Source: PubChem (NIH) URL:[Link]

Sources

Protocols & Analytical Methods

Method

Solvothermal synthesis conditions for 3,4'-biphenyl based MOFs

Application Note: High-Fidelity Solvothermal Engineering of 3,4'-Biphenyl MOFs Part 1: Introduction & Strategic Rationale The synthesis of Metal-Organic Frameworks (MOFs) utilizing 3,4'-biphenyl dicarboxylic acid (3,4'-H...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Fidelity Solvothermal Engineering of 3,4'-Biphenyl MOFs

Part 1: Introduction & Strategic Rationale

The synthesis of Metal-Organic Frameworks (MOFs) utilizing 3,4'-biphenyl dicarboxylic acid (3,4'-H₂bpdc) represents a distinct challenge in reticular chemistry compared to its symmetric isomer, 4,4'-H₂bpdc. While 4,4'-bpdc acts as a linear strut yielding high-symmetry cubic nets (e.g., IRMOF-10, UiO-67), the 3,4'-H₂bpdc ligand introduces a critical "bent" geometry (approximate angle 60°–120° depending on torsion).

Why this matters:

  • Structural Diversity: The lower symmetry prevents the formation of standard pcu or fcu topologies, often driving the system toward helical chains, 2D interdigitated sheets, or lower-symmetry 3D networks (e.g., NbO or lvt nets).

  • Pore Engineering: The asymmetry creates unique "bottleneck" pore environments ideal for selective gas separation (e.g., CO₂/N₂) or stereoselective catalysis, which are unattainable with linear linkers.

  • Synthesis Sensitivity: The crystallization kinetics of 3,4'-bpdc MOFs are highly sensitive to the solvation effect and metal-to-ligand ratio . Unlike robust UiO series, these frameworks often rely on weak interactions (π-π stacking) to stabilize the tertiary structure, requiring precise thermal control.

Part 2: Critical Synthesis Parameters

The following parameters are optimized for Transition Metal (Zn, Co, Cd) based 3,4'-bpdc frameworks.

Solvent Systems & The "Template Effect"
  • Primary Solvent:

    
    -Dimethylformamide (DMF) or 
    
    
    
    -Diethylformamide (DEF).[1][2][3]
    • Mechanism:[2][4][5] These solvents decompose slowly at T > 100°C to release dimethylamine/diethylamine, which acts as a base to deprotonate the carboxylic acid groups (

      
      ), driving coordination.
      
  • Secondary Solvent: Ethanol or Water.

    • Role: Modulates solubility. 3,4'-H₂bpdc is less soluble than 4,4'-H₂bpdc due to polarity differences. Adding ethanol increases supersaturation rates during cooling.

Temperature Profiles
  • Nucleation Zone: 85°C – 100°C. (Lower than typical IRMOFs to prevent rapid precipitation of amorphous kinetic phases).

  • Crystal Growth Zone: 120°C – 160°C. (Required for thermodynamic rearrangement into dense, crystalline phases).

Metal Source Selection
  • Nitrate Salts (

    
    ):  Preferred for high solubility and oxidizing nature, which helps clear organic impurities.
    
  • Acetate Salts: Avoid unless specifically modulating pH; the acetate anion competes strongly with the bent carboxylate, often terminating growth prematurely.

Part 3: Experimental Protocols

Protocol A: Standard Solvothermal Synthesis (Zn/Co-3,4'-bpdc)

Target: Single crystals for XRD or bulk powder for adsorption studies.

Materials:

  • 3,4'-Biphenyl dicarboxylic acid (3,4'-H₂bpdc) [>98% Purity]

  • Zinc Nitrate Hexahydrate (

    
    ) OR Cobalt Nitrate Hexahydrate
    
  • DMF (Anhydrous, 99.8%)

  • Ethanol (Absolute)

Step-by-Step Workflow:

  • Precursor Dissolution:

    • In a 20 mL scintillation vial, dissolve 0.5 mmol (121 mg) of 3,4'-H₂bpdc in 10 mL DMF . Sonicate for 10 mins until clear.

    • Note: If solution remains cloudy, add 1-2 drops of 1M HNO₃ to assist dissolution (protonation prevents premature aggregation).

  • Metal Addition:

    • Add 0.5 mmol (148 mg) of

      
      . Stir magnetically for 15 mins at Room Temp (RT).
      
    • Checkpoint: The solution must be optically clear. If precipitate forms immediately, the concentration is too high; dilute with 2 mL DMF.

  • Solvothermal Treatment:

    • Transfer solution to a Teflon-lined stainless steel autoclave (25 mL capacity). Fill factor should be ~40-50%.

    • Seal and place in a programmable oven.

    • Ramp 1: RT to 120°C over 2 hours (1°C/min).

    • Hold: 120°C for 72 hours.

    • Ramp 2 (Critical): Cool to RT over 10 hours (0.15°C/min).

    • Why: The bent ligand requires slow cooling to minimize defects in the stacking of 2D layers into 3D structures.

  • Isolation & Washing:

    • Decant mother liquor. Crystals (often block or plate morphology) will be at the bottom.

    • Wash 3x with DMF (soak 4 hours each).

    • Solvent Exchange: Wash 3x with Ethanol over 2 days to remove DMF from pores.

  • Activation:

    • Heat under vacuum (

      
       Torr) at 100°C for 12 hours.
      
    • Caution: Do not exceed 150°C initially; asymmetric linkers can have lower thermal stability than linear analogs.

Protocol B: Modulated Synthesis for Crystal Size Control

Target: Large Single Crystals for Diffraction Analysis.

Concept: Introduction of a "dummy" monodentate ligand (Benzoic Acid) creates a competitive equilibrium, slowing down nucleation and promoting defect-free growth.

Modification to Protocol A:

  • Add Benzoic Acid (10 mmol) to the precursor solution (Step 1).

  • Molar Ratio: Metal : Ligand : Modulator = 1 : 1 : 20.

  • Increase Hold Temperature to 130°C .

Part 4: Visualization of Reaction Logic

The following diagram illustrates the competitive coordination pathway unique to modulated synthesis of asymmetric MOFs.

ModulatedSynthesis Precursors Precursors (Zn2+ + 3,4'-bpdc) Complex_Fast Fast Nucleation (Kinetic Product) Precursors->Complex_Fast Direct Heating Complex_Capped Capped Cluster (Transient Species) Precursors->Complex_Capped + Modulator Modulator Modulator (Benzoic Acid) Modulator->Complex_Capped Coordinates Metal Defects Amorphous/Defective Precipitate Complex_Fast->Defects Rapid Aggregation Exchange Ligand Exchange (Thermodynamic Drive) Complex_Capped->Exchange Slow Deprotonation (T > 100°C) Exchange->Modulator Release MOF_Crystal High-Quality 3,4'-MOF Crystal Exchange->MOF_Crystal Ordered Assembly

Figure 1: Mechanism of Modulated Synthesis. The modulator (Benzoic Acid) temporarily caps the metal nodes, preventing rapid, disordered precipitation (Yellow path) and forcing the system toward the thermodynamically stable, ordered crystal phase (Green path).

Part 5: Data Summary & Troubleshooting

Table 1: Optimization Matrix for 3,4'-bpdc MOFs

VariableConditionEffect on Product
Solvent DMF OnlyStandard growth; may lead to smaller crystals.
Solvent DMF:H₂O (10:1)Promotes hydrolysis; yields larger crystals but risks oxide impurities.
Temp < 100°CIncomplete deprotonation; amorphous powder.
Temp > 150°CLigand degradation; carbonized impurities.
Cooling Rapid (Quench)High defect density; loss of porosity.
Cooling Slow (0.1°C/min)High crystallinity; maximized pore accessibility.

Troubleshooting Guide:

  • Issue: Milky suspension after heating.

    • Cause: Rapid nucleation (Kinetic product).

    • Fix: Add 10-20 equivalents of Acetic Acid or Benzoic Acid to the starting mixture.

  • Issue: Crystals turn opaque upon exposure to air.

    • Cause: Structure collapse due to humidity (common in interpenetrated 3,4' nets).

    • Fix: Store in mother liquor until activation; activate via Supercritical CO₂ drying (SCD) instead of thermal vacuum.

Part 6: References

  • Lin, W., et al. (2005). "Diversity of Coordination Architectures... 3,4′-Biphenyl-dicarboxylic Acid." Crystal Growth & Design.

  • Zhu, D., et al. (2013). "Four MOFs with 2,2′-dimethoxy-4,4′-biphenyldicarboxylic acid: syntheses, structures, topologies and properties." CrystEngComm.

  • Sun, Y., et al. (2022).[6] "Facile Synthesis of 4,4′-biphenyl Dicarboxylic Acid-Based Nickel Metal Organic Frameworks." Nanomaterials.

  • BenchChem Protocols. (2025). "Application Notes and Protocols for the Synthesis of Metal-Organic Frameworks with Flexible Dicarboxylic Acids."

  • Yaghi, O. M., et al. (2019). "Room-Temperature Synthesis of Metal-Organic Framework Isomers." Journal of the American Chemical Society.

Sources

Application

Application Notes and Protocols for Post-Synthetic Modification of Frameworks Containing 3,4'-Biphenyldicarbaldehyde

For Researchers, Scientists, and Drug Development Professionals Introduction: Beyond de novo Synthesis - The Power of Post-Synthetic Modification The advent of porous crystalline materials, such as Metal-Organic Framewor...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Beyond de novo Synthesis - The Power of Post-Synthetic Modification

The advent of porous crystalline materials, such as Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs), has opened new frontiers in catalysis, gas storage, separation, and drug delivery.[1] The ability to precisely tailor the chemical environment within their pores is paramount to unlocking their full potential. While direct synthesis, or de novo synthesis, allows for the construction of a vast array of frameworks from carefully chosen building blocks, it is not without its limitations. Certain functional groups may be incompatible with the reaction conditions required for framework assembly, or their inclusion from the outset might disrupt the formation of a crystalline structure.[2]

Post-synthetic modification (PSM) emerges as a powerful and versatile strategy to overcome these challenges.[3] PSM involves the chemical transformation of a pre-synthesized framework, enabling the introduction of new functional groups or the alteration of existing ones without compromising the structural integrity of the parent framework.[2] This approach decouples the synthesis of the robust porous scaffold from the introduction of delicate or reactive functionalities, thereby expanding the chemical space accessible for framework design. Frameworks constructed with 3,4'-biphenyldicarbaldehyde and its analogues are particularly amenable to PSM due to the reactivity of the aldehyde moieties, which serve as versatile handles for a variety of covalent transformations.

This application note provides a comprehensive guide to the post-synthetic modification of frameworks containing 3,4'-biphenyldicarbaldehyde, with a focus on the widely employed imine condensation reaction. We will delve into the underlying chemical principles, provide detailed experimental protocols, and discuss essential characterization techniques to validate the successful modification of these advanced materials.

The Chemistry of Aldehyde-Based Post-Synthetic Modification: A Focus on Imine Condensation

The aldehyde group is a cornerstone of organic synthesis, and its reactivity can be effectively harnessed within the pores of a crystalline framework. The most common and robust reaction for modifying aldehyde-functionalized frameworks is the Schiff base condensation with primary amines to form imines (C=N).[4] This reaction is typically acid-catalyzed and proceeds with high efficiency, making it an ideal choice for PSM.[5]

The resulting imine linkage can be a stable functional group in its own right, or it can serve as an intermediate for further transformations, such as reduction to a more stable secondary amine. The choice of the primary amine allows for the introduction of a wide array of functionalities, including but not limited to:

  • Alkyl chains to tune the hydrophobicity of the pores.

  • Charged moieties to modulate surface polarity and ion-exchange properties.

  • Catalytically active sites for heterogeneous catalysis.

  • Biocompatible groups , such as polyethylene glycol (PEG), for drug delivery applications.

The reversible nature of the imine bond formation under certain conditions can be advantageous, allowing for "error correction" and the potential for dynamic covalent chemistry within the framework.[4] However, for applications requiring high stability, the subsequent reduction of the imine to a secondary amine is often desirable.

Experimental Protocols

The following protocols provide a generalized framework for the synthesis of a 3,4'-biphenyldicarbaldehyde-containing COF and its subsequent post-synthetic modification with a primary amine. Researchers should note that optimal conditions may vary depending on the specific amine and the parent framework.

Protocol 1: Synthesis of a 3,4'-Biphenyldicarbaldehyde-Based Covalent Organic Framework (A Representative Example)

This protocol is adapted from methodologies for the synthesis of imine-linked COFs.[4]

Materials:

  • 3,4'-Biphenyldicarbaldehyde

  • 1,3,5-Tris(4-aminophenyl)benzene (TAPB)

  • 1,4-Dioxane (anhydrous)

  • Mesitylene (anhydrous)

  • 6 M Acetic Acid

  • Tetrahydrofuran (THF)

  • Ethanol

Procedure:

  • In a Pyrex tube, add 3,4'-biphenyldicarbaldehyde (e.g., 0.2 mmol) and 1,3,5-tris(4-aminophenyl)benzene (e.g., 0.133 mmol).

  • Add a mixture of anhydrous 1,4-dioxane and anhydrous mesitylene (e.g., 1:1 v/v, 2 mL).

  • Add aqueous acetic acid (6 M, 0.2 mL) to catalyze the imine formation.

  • Sonicate the mixture for 15 minutes to ensure homogeneity.

  • Freeze the tube in liquid nitrogen, evacuate to a pressure below 100 mTorr, and flame-seal the tube.

  • Heat the sealed tube in an oven at 120 °C for 72 hours.

  • After cooling to room temperature, open the tube and collect the solid product by filtration.

  • Wash the solid with THF and ethanol to remove unreacted monomers and catalyst.

  • Perform a Soxhlet extraction with THF for 24 hours, followed by ethanol for another 24 hours to ensure complete purification.[4]

  • Dry the purified COF under vacuum at 80 °C overnight.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification reagents Combine Monomers: 3,4'-Biphenyldicarbaldehyde & TAPB solvent Add Solvent Mixture: Dioxane & Mesitylene reagents->solvent catalyst Add Catalyst: Aqueous Acetic Acid solvent->catalyst sonicate Sonicate for Homogenization catalyst->sonicate freeze_pump_thaw Freeze-Pump-Thaw Cycles sonicate->freeze_pump_thaw seal Flame-Seal Pyrex Tube freeze_pump_thaw->seal heat Heat at 120°C for 72h seal->heat filter Collect Solid by Filtration heat->filter wash Wash with THF & Ethanol filter->wash soxhlet Soxhlet Extraction wash->soxhlet dry Dry under Vacuum soxhlet->dry

Protocol 2: Post-Synthetic Modification of the Aldehyde-Functionalized COF with a Primary Amine

This protocol outlines a general procedure for the imine condensation of a primary amine with the aldehyde groups of the pre-synthesized COF.

Materials:

  • Aldehyde-functionalized COF (from Protocol 1)

  • Primary amine of choice (e.g., ethylenediamine, benzylamine)

  • Anhydrous solvent (e.g., 1,4-dioxane, THF)

  • Acid catalyst (e.g., acetic acid, scandium(III) triflate)[5]

  • Acetone

Procedure:

  • Activate the aldehyde-functionalized COF by heating under vacuum to remove any guest molecules from the pores.

  • In a reaction vial, suspend the activated COF (e.g., 50 mg) in the chosen anhydrous solvent (e.g., 10 mL).

  • Add the primary amine in excess (e.g., 10-20 equivalents relative to the aldehyde groups in the COF).

  • Add a catalytic amount of the acid catalyst (e.g., a few drops of acetic acid or a small amount of Sc(OTf)₃).

  • Seal the vial and heat the reaction mixture with stirring at a suitable temperature (e.g., 60-80 °C) for 24-48 hours.

  • Monitor the reaction progress by taking small aliquots of the solid and analyzing by FT-IR spectroscopy for the appearance of the imine C=N stretch and the disappearance of the aldehyde C=O stretch.

  • Once the reaction is complete, cool the mixture to room temperature and collect the solid product by filtration.

  • Wash the modified COF extensively with the reaction solvent and then with a solvent in which the excess amine is highly soluble (e.g., acetone) to remove unreacted reagents.

  • Dry the amine-functionalized COF under vacuum at a moderate temperature (e.g., 60 °C) overnight.

G cluster_activation Framework Activation cluster_reaction Modification Reaction cluster_purification Purification activate Activate Aldehyde-COF (Heating under Vacuum) suspend Suspend COF in Anhydrous Solvent activate->suspend add_amine Add Excess Primary Amine suspend->add_amine add_catalyst Add Acid Catalyst add_amine->add_catalyst react Heat with Stirring (24-48h) add_catalyst->react filter Collect Solid by Filtration react->filter wash Wash with Solvent & Acetone filter->wash dry Dry under Vacuum wash->dry

Characterization of the Modified Framework

Thorough characterization is essential to confirm the successful post-synthetic modification and to understand the impact on the framework's properties.

1. Fourier-Transform Infrared (FT-IR) Spectroscopy:

  • Purpose: To identify the changes in functional groups.

  • Expected Observations:

    • Disappearance or significant reduction of the aldehyde C=O stretching band (typically around 1680-1700 cm⁻¹).

    • Appearance of a new imine C=N stretching band (typically around 1620-1640 cm⁻¹).[4]

    • Disappearance of the N-H stretching bands of the primary amine starting material if the reaction goes to completion.

2. Solid-State ¹³C Cross-Polarization Magic Angle Spinning (CP-MAS) NMR Spectroscopy:

  • Purpose: To provide more detailed structural information about the carbon environment.

  • Expected Observations:

    • Disappearance of the aldehyde carbon resonance (typically around 190 ppm).

    • Appearance of a new imine carbon resonance (typically around 150-160 ppm).

3. Powder X-Ray Diffraction (PXRD):

  • Purpose: To assess the crystallinity of the framework after modification.

  • Expected Observations: The PXRD pattern of the modified COF should ideally match that of the parent COF, indicating that the crystalline structure has been preserved during the PSM process. A decrease in peak intensity or broadening may suggest some loss of crystallinity.

4. Nitrogen Adsorption-Desorption Analysis:

  • Purpose: To determine the porosity and surface area of the modified framework.

  • Expected Observations: The Brunauer-Emmett-Teller (BET) surface area and pore volume are expected to decrease after PSM due to the introduction of the new functional groups within the pores. The extent of the decrease can provide an indirect measure of the degree of functionalization.

5. Elemental Analysis:

  • Purpose: To quantify the degree of functionalization.

  • Procedure: By analyzing the elemental composition (C, H, N) of the modified framework, the ratio of the newly introduced amine to the framework can be calculated, providing a quantitative measure of the modification efficiency.

Quantitative Data Summary

The following table summarizes representative data for the post-synthetic modification of porous aromatic frameworks (PAFs) with aldehyde groups, which are analogous to the target system. This data highlights the expected changes in surface area upon functionalization.

FrameworkModifying AmineBET Surface Area (m²/g) - Before PSMBET Surface Area (m²/g) - After PSMReference
PAF-5Dichloromethane (for -CHO introduction)~1100~850 (as PAF-5-CHO)[6]
PAF-5-CHOEthylenediamine~850~650 (as PAF-5-en)[6]
PAF-5-CHODiethylenetriamine~850~580 (as PAF-5-dien)[6]
PAF-5-CHOTris(2-aminoethyl)amine~850~450 (as PAF-5-tren)[6]

Applications in Drug Development and Beyond

The ability to post-synthetically modify frameworks containing 3,4'-biphenyldicarbaldehyde opens up a plethora of opportunities, particularly in the realm of drug development and related life sciences applications.

  • Targeted Drug Delivery: By functionalizing the pores with moieties that can specifically interact with biological targets, these frameworks can be engineered for targeted drug delivery, reducing off-target effects and improving therapeutic efficacy.

  • Controlled Release: The introduction of functional groups that respond to specific stimuli (e.g., pH, enzymes) can enable the controlled release of encapsulated drug molecules at the desired site of action.

  • Biocatalysis: Immobilizing enzymes or catalytic biomolecules within the functionalized pores can lead to the development of robust and reusable biocatalysts for the synthesis of pharmaceuticals and fine chemicals.

  • Biosensing: Frameworks functionalized with recognition elements can be designed for the selective detection of biomarkers, offering potential for early disease diagnosis.

Conclusion

Post-synthetic modification represents a paradigm shift in the design and synthesis of functional porous materials. For frameworks containing 3,4'-biphenyldicarbaldehyde, the aldehyde functionalities serve as versatile chemical handles for a wide range of covalent modifications, with imine condensation being a particularly robust and high-yielding reaction. The ability to tailor the internal environment of these frameworks with molecular precision paves the way for the development of next-generation materials for a wide range of applications, from targeted therapeutics to advanced catalytic systems. This application note provides the foundational knowledge and practical protocols for researchers to embark on the exciting journey of post-synthetic modification, unlocking new possibilities in materials science and drug development.

References

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Method

Application Notes &amp; Protocols: Fabrication of a Turn-On Luminescent Sensor for Aluminum (Al³⁺) Detection Using [1,1'-Biphenyl]-3,4'-dicarbaldehyde

Abstract This technical guide provides a comprehensive framework for the design, synthesis, and application of a novel Schiff base-derived luminescent sensor for the selective detection of aluminum ions (Al³⁺). Leveragin...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive framework for the design, synthesis, and application of a novel Schiff base-derived luminescent sensor for the selective detection of aluminum ions (Al³⁺). Leveraging the unique structural properties of [1,1'-Biphenyl]-3,4'-dicarbaldehyde as the core building block, we present a detailed protocol for the fabrication of a "turn-on" fluorescent probe. The sensor design is predicated on the principles of Chelation-Enhanced Fluorescence (CHEF), a mechanism that translates the coordination of Al³⁺ into a quantifiable optical signal. This document is intended for researchers and professionals in materials science, analytical chemistry, and drug development, offering both the foundational scientific principles and actionable experimental workflows.

Introduction: The Rationale for a Biphenyl-Based Sensor

The biphenyl moiety serves as a versatile and structurally robust scaffold in the design of functional organic materials. Its conjugated system provides a basis for desirable photophysical properties, while the torsional flexibility between the two phenyl rings can be harnessed to modulate fluorescence behavior. In the context of luminescent sensing, biphenyl derivatives have been successfully employed to create probes for a variety of analytes, including metal ions and small molecules.[1][2]

The choice of [1,1'-Biphenyl]-3,4'-dicarbaldehyde (CAS 869959-13-7) as the precursor is strategic.[3] The two aldehyde groups, positioned on separate rings, allow for the facile synthesis of Schiff bases through condensation reactions with primary amines.[4] This modularity enables the incorporation of specific recognition and signaling moieties to tailor the sensor's selectivity and response. For this application, we will focus on the detection of Al³⁺, a metal ion of significant environmental and biological relevance.[5]

The proposed sensing mechanism is a "turn-on" fluorescence response upon binding to Al³⁺.[6] In its free state, the Schiff base sensor is designed to be weakly fluorescent due to efficient non-radiative decay pathways, such as photoinduced electron transfer (PET) or C=N isomerization.[5] Upon chelation with Al³⁺, the conformational freedom of the ligand is restricted, and the PET process is inhibited. This chelation-enhanced fluorescence (CHEF) effect results in a significant increase in the fluorescence quantum yield, providing a robust and selective signal for the presence of Al³⁺.[7]

Experimental Section

Synthesis of the Schiff Base Sensor (BBS-Al)

The fabrication of the luminescent sensor, hereafter designated as BBS-Al (Biphenyl-Based Sensor for Aluminum), is a two-step process. First, the precursor [1,1'-Biphenyl]-3,4'-dicarbaldehyde is synthesized. This is followed by the condensation reaction with 2-aminophenol to yield the final Schiff base sensor.

Protocol 1: Synthesis of [1,1'-Biphenyl]-3,4'-dicarbaldehyde

Rationale: A Suzuki coupling reaction is employed to construct the biphenyl core, followed by oxidation to yield the dicarbaldehyde. This is a well-established and versatile method for forming carbon-carbon bonds.

Materials:

  • 3-Formylphenylboronic acid

  • 4-Bromobenzaldehyde

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • Toluene

  • Ethanol

  • Water

  • Ethyl acetate

  • Magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • To a 250 mL round-bottom flask, add 3-formylphenylboronic acid (1.0 eq), 4-bromobenzaldehyde (1.0 eq), potassium carbonate (3.0 eq), and a 4:1 mixture of toluene and ethanol.

  • Deoxygenate the mixture by bubbling with nitrogen gas for 20 minutes.

  • Add palladium(II) acetate (0.02 eq) and triphenylphosphine (0.08 eq) to the flask.

  • Heat the reaction mixture to 80°C and stir under a nitrogen atmosphere for 12 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the mixture to room temperature and add 100 mL of water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter the mixture and concentrate the solvent under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a hexane:ethyl acetate gradient to yield [1,1'-Biphenyl]-3,4'-dicarbaldehyde as a white solid.

  • Characterize the product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: Synthesis of the Schiff Base Sensor (BBS-Al)

Rationale: The Schiff base is formed through a condensation reaction between the dicarbaldehyde and 2-aminophenol. The hydroxyl group of the aminophenol will act as a chelating site for the Al³⁺ ion.

Materials:

  • [1,1'-Biphenyl]-3,4'-dicarbaldehyde

  • 2-Aminophenol

  • Ethanol

  • Glacial acetic acid (catalytic amount)

Procedure:

  • Dissolve [1,1'-Biphenyl]-3,4'-dicarbaldehyde (1.0 eq) in 50 mL of absolute ethanol in a 100 mL round-bottom flask.

  • Add 2-aminophenol (2.2 eq) to the solution.

  • Add 2-3 drops of glacial acetic acid as a catalyst.

  • Reflux the mixture for 6 hours.

  • A yellow precipitate will form as the reaction progresses.

  • Cool the reaction mixture to room temperature.

  • Collect the precipitate by vacuum filtration.

  • Wash the solid with cold ethanol to remove unreacted starting materials.

  • Dry the product under vacuum to obtain the BBS-Al sensor.

  • Characterize the final product using FT-IR, ¹H NMR, ¹³C NMR, and mass spectrometry to confirm the formation of the imine bonds.

Characterization of the BBS-Al Sensor

A thorough characterization of the synthesized sensor is crucial to confirm its identity and purity before evaluating its sensing performance.

Technique Purpose Expected Observations
¹H & ¹³C NMR To confirm the molecular structure and purity of the sensor.Disappearance of the aldehyde proton signal (~9-10 ppm) and appearance of the imine proton signal (~8.5-9.0 ppm). Shifts in the aromatic proton and carbon signals consistent with the new structure.
FT-IR Spectroscopy To verify the formation of the Schiff base (imine) bond.Disappearance of the C=O stretching band of the aldehyde (~1700 cm⁻¹) and the N-H stretching bands of the amine (~3300-3400 cm⁻¹). Appearance of a C=N stretching band (~1620-1640 cm⁻¹).
Mass Spectrometry To determine the molecular weight of the synthesized sensor.A molecular ion peak corresponding to the calculated mass of the BBS-Al sensor.
UV-Vis Spectroscopy To study the electronic absorption properties of the sensor.Absorption bands in the UV-visible region corresponding to π-π* and n-π* transitions of the conjugated system.
Fluorescence Spectroscopy To evaluate the photoluminescent properties of the sensor in its free and ion-bound states.Weak fluorescence emission in the free state. A significant enhancement of fluorescence intensity upon addition of Al³⁺.

Application: Al³⁺ Detection

This section outlines the protocols for evaluating the performance of the BBS-Al sensor for the detection of aluminum ions.

General Spectroscopic Measurements
  • Stock Solution Preparation: Prepare a stock solution of the BBS-Al sensor (e.g., 1 mM) in a suitable solvent such as DMSO or acetonitrile. Prepare stock solutions of various metal perchlorate or chloride salts (e.g., 10 mM) in deionized water.

  • Solvent System: The sensing experiments should be conducted in a buffered aqueous-organic mixture (e.g., HEPES buffer in a DMSO/water mixture) to ensure the solubility of the sensor and the metal salts.[6] The pH of the buffer should be optimized for the best sensing performance.

Protocol for Selectivity Study

Rationale: To establish the selective nature of the sensor, its fluorescence response is tested against a panel of common and potentially interfering metal ions.

Procedure:

  • In a series of cuvettes, place a fixed concentration of the BBS-Al sensor (e.g., 10 µM) in the chosen solvent system.

  • To each cuvette, add an excess (e.g., 5-10 equivalents) of a different metal ion (e.g., Na⁺, K⁺, Mg²⁺, Ca²⁺, Mn²⁺, Fe³⁺, Ni²⁺, Cu²⁺, Zn²⁺, Cd²⁺, Hg²⁺, Pb²⁺).

  • In a separate cuvette, add the same concentration of Al³⁺.

  • Record the fluorescence emission spectra of each solution after a short incubation period (e.g., 5 minutes) at room temperature.

  • Compare the fluorescence intensity enhancement for Al³⁺ with that of other metal ions.

Protocol for Sensitivity and Limit of Detection (LOD) Determination

Rationale: A fluorescence titration is performed to determine the sensitivity of the sensor towards Al³⁺ and to calculate the limit of detection.

Procedure:

  • To a cuvette containing a fixed concentration of the BBS-Al sensor (e.g., 10 µM), incrementally add small aliquots of the Al³⁺ stock solution.

  • After each addition, record the fluorescence emission spectrum.

  • Plot the fluorescence intensity at the emission maximum as a function of the Al³⁺ concentration.

  • The limit of detection (LOD) can be calculated using the formula: LOD = 3σ / k , where σ is the standard deviation of the blank measurement and k is the slope of the linear portion of the titration curve at low Al³⁺ concentrations.[6]

Job's Plot Analysis for Stoichiometry

Rationale: Job's plot is a continuous variation method used to determine the binding stoichiometry between the sensor and the metal ion.[5]

Procedure:

  • Prepare a series of solutions with varying mole fractions of the BBS-Al sensor and Al³⁺, while keeping the total concentration constant.

  • Record the fluorescence intensity of each solution.

  • Plot the change in fluorescence intensity against the mole fraction of the sensor.

  • The mole fraction at which the maximum fluorescence intensity is observed indicates the stoichiometry of the complex.

Visualization of Key Processes

Workflow for Sensor Fabrication and Testing

G cluster_synthesis Sensor Synthesis cluster_testing Sensor Performance Evaluation start Starting Materials ([1,1'-Biphenyl]-3,4'-dicarbaldehyde, 2-Aminophenol) reaction Schiff Base Condensation (Ethanol, Acetic Acid, Reflux) start->reaction 1 purification Purification (Filtration, Washing) reaction->purification 2 sensor BBS-Al Sensor purification->sensor 3 stock Prepare Stock Solutions (Sensor, Metal Ions) sensor->stock Characterization (NMR, IR, MS) selectivity Selectivity Test (Various Metal Ions) stock->selectivity A sensitivity Sensitivity Test (Al³⁺ Titration) stock->sensitivity B data_analysis Data Analysis (LOD, Stoichiometry) selectivity->data_analysis sensitivity->data_analysis

Caption: Workflow for the synthesis and performance evaluation of the BBS-Al sensor.

Proposed Sensing Mechanism

G cluster_free Free BBS-Al Sensor cluster_bound BBS-Al + Al³⁺ Complex free_sensor BBS-Al excited_state_free Excited State* free_sensor->excited_state_free hν (Excitation) bound_sensor BBS-Al-Al³⁺ Complex free_sensor->bound_sensor + Al³⁺ pet Photoinduced Electron Transfer (PET) C=N Isomerization excited_state_free->pet no_fluorescence Weak Fluorescence (Non-radiative decay) pet->no_fluorescence excited_state_bound Excited State* bound_sensor->excited_state_bound hν (Excitation) chelation Chelation (Rigid Conformation) excited_state_bound->chelation fluorescence Strong Fluorescence ('Turn-On' Signal) chelation->fluorescence

Caption: Proposed "turn-on" fluorescence mechanism via Chelation-Enhanced Fluorescence (CHEF).

Troubleshooting and Best Practices

  • Low Synthesis Yield: Ensure all reagents are pure and dry. The Suzuki coupling reaction is sensitive to oxygen, so maintain a strict inert atmosphere.

  • Poor Sensor Solubility: The final Schiff base may have limited solubility in purely aqueous solutions. The use of co-solvents like DMSO or acetonitrile is often necessary.

  • Inconsistent Fluorescence Readings: Ensure cuvettes are clean and free of contaminants. Allow the sensor-analyte solution to equilibrate before taking measurements.

  • Interference from Other Ions: If significant interference is observed, consider modifying the Schiff base structure to enhance the specificity of the chelating pocket for Al³⁺.

Conclusion

This application note provides a detailed protocol for the fabrication and utilization of a novel luminescent sensor based on [1,1'-Biphenyl]-3,4'-dicarbaldehyde for the detection of Al³⁺. The modular nature of the Schiff base synthesis allows for further optimization and adaptation for other target analytes. By following the outlined procedures, researchers can develop highly sensitive and selective "turn-on" fluorescent probes for a wide range of applications in environmental monitoring, clinical diagnostics, and beyond.

References

  • A review of mechanisms for fluorescent ''turn-on'' probes to detect Al³⁺ ions. RSC Advances. Available at: [Link]

  • A review of mechanisms for fluorescent ''turn-on'' probes to detect Al³⁺ ions. RSC Advances. Available at: [Link]

  • A Significant Fluorescence Turn-On Probe for the Recognition of Al³⁺ and Its Application. Molecules. Available at: [Link]

  • Fluorescence Turn-On Chemosensor for Highly Selective and Sensitive Detection and Bioimaging of Al³⁺ in Living Cells Based on Ion-Induced Aggregation. Analytical Chemistry. Available at: [Link]

  • A Highly Selective Turn-on and Reversible Fluorescent Chemosensor for Al³⁺ Detection Based on Novel Salicylidene Schiff Base-Terminated PEG in Pure Aqueous Solution. Molecules. Available at: [Link]

  • A New, Extremely Sensitive, Turn-Off Optical Sensor Utilizing Schiff Base for Fast Detection of Cu(II). Molecules. Available at: [Link]

  • Heterocyclic fluorescent Schiff base chemosensors for the detection of Fe(III) and Cu(II) ions. Luminescence. Available at: [Link]

  • contents. NGM College. Available at: [Link]

  • Fluorescent Schiff base sensors as a versatile tool for metal ion detection: strategies, mechanistic insights, and applications. Materials Advances. Available at: [Link]

  • An overview of Schiff base-based fluorescent turn-on probes: a potential candidate for tracking live cell imaging of biologically active metal ions. Sensors & Diagnostics. Available at: [Link]

  • Synthesis of [1,1′-biphenyl]-4,4′-dicarbaldeh-yde and... ResearchGate. Available at: [Link]

  • Sensitivity and Selectivity Analysis of Fluorescent Probes for Hydrogen Sulfide Detection. Chemosensors. Available at: [Link]

  • Method for preparing 4,4'-dihydroxy-[1,1'-biphenyl-3,3'-dicarboxylic acid]. Google Patents.
  • Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties. Arabian Journal of Chemistry. Available at: [Link]

  • Process for the preparation of biphenyl intermediates. Google Patents.
  • Development of Highly Sensitive Fluorescent Sensors for Separation-Free Detection and Quantitation Systems of Pepsin Enzyme Applying a Structure-Guided Approach. International Journal of Molecular Sciences. Available at: [Link]

  • Simple Fluorescence Sensing Approach for Selective Detection of Fe³⁺ Ions: Live-Cell Imaging and Logic Gate Functioning. ACS Omega. Available at: [Link]

  • Biphenyl based photo luminescent sensor for real time hydrazine detection: Design, synthesis, DFT and single crystal XRD studies. ResearchGate. Available at: [Link]

  • Strategies for Improving Selectivity and Sensitivity of Schiff Base Fluorescent Chemosensors for Toxic and Heavy Metals. PMC. Available at: [Link]

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Application

Catalytic Applications of [1,1'-Biphenyl]-3,4'-dicarbaldehyde Derivatives: A Guide for Researchers

This technical guide provides researchers, scientists, and drug development professionals with detailed application notes and protocols for the catalytic use of [1,1'-biphenyl]-3,4'-dicarbaldehyde and its derivatives. Th...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides researchers, scientists, and drug development professionals with detailed application notes and protocols for the catalytic use of [1,1'-biphenyl]-3,4'-dicarbaldehyde and its derivatives. This asymmetrically substituted biphenyl scaffold offers a unique platform for the design of novel catalysts for a range of organic transformations. This document emphasizes the rationale behind experimental design and provides robust, self-validating protocols.

Introduction: The Potential of Asymmetric Biphenyl Scaffolds

The biphenyl unit is a cornerstone in the architecture of numerous privileged ligands and catalysts in asymmetric synthesis.[1] The axial chirality of appropriately substituted biphenyls has been extensively exploited in the development of highly effective catalysts. While symmetrically substituted biphenyl dicarbaldehydes have found significant use in the construction of porous materials like Covalent Organic Frameworks (COFs) and Metal-Organic Frameworks (MOFs) for applications in gas storage and heterogeneous catalysis, the catalytic potential of asymmetrically substituted derivatives like [1,1'-biphenyl]-3,4'-dicarbaldehyde remains a largely unexplored frontier.

The distinct electronic and steric environments of the aldehyde groups at the 3 and 4' positions of the biphenyl backbone provide a unique opportunity for selective functionalization. This allows for the synthesis of novel chiral ligands and organocatalysts with precisely controlled architectures. This guide will explore two promising, albeit presently proposed, applications of this versatile building block: its use in the synthesis of chiral Schiff base ligands for homogeneous asymmetric catalysis and as a monomer for the creation of functionalized Porous Organic Polymers (POPs) for heterogeneous catalysis.

Synthesis of [1,1'-Biphenyl]-3,4'-dicarbaldehyde

The synthesis of [1,1'-biphenyl]-3,4'-dicarbaldehyde can be efficiently achieved via a Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction is one of the most powerful methods for the formation of C-C bonds between aryl moieties and is known for its high functional group tolerance.[2]

Protocol 1: Synthesis of [1,1'-Biphenyl]-3,4'-dicarbaldehyde via Suzuki-Miyaura Coupling

This protocol outlines the coupling of 3-formylphenylboronic acid with 4-bromobenzaldehyde.

Materials:

  • 3-Formylphenylboronic acid

  • 4-Bromobenzaldehyde

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • Toluene

  • Ethanol

  • Deionized water

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Separatory funnel

  • Rotary evaporator

  • Glassware for column chromatography

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, combine 3-formylphenylboronic acid (1.1 eq.), 4-bromobenzaldehyde (1.0 eq.), palladium(II) acetate (0.02 eq.), and triphenylphosphine (0.08 eq.).

  • Solvent and Base Addition: Add a 3:1:1 mixture of toluene, ethanol, and deionized water. To this mixture, add potassium carbonate (3.0 eq.).

  • Reaction: Heat the mixture to 80 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Add ethyl acetate and water. Transfer the mixture to a separatory funnel and separate the layers.

  • Extraction: Extract the aqueous layer twice more with ethyl acetate.

  • Washing: Combine the organic layers and wash with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexanes and ethyl acetate) to yield pure [1,1'-biphenyl]-3,4'-dicarbaldehyde.

Rationale: The use of a palladium catalyst with a phosphine ligand is crucial for the catalytic cycle of the Suzuki-Miyaura reaction.[3] The base is required to activate the boronic acid for transmetalation to the palladium center. The mixed solvent system ensures the solubility of both the organic and inorganic reagents.

Proposed Application Note 1: Chiral Schiff Base Ligands for Asymmetric Catalysis

The two distinct aldehyde functionalities of [1,1'-biphenyl]-3,4'-dicarbaldehyde can be reacted with chiral diamines to form novel chiral Schiff base ligands. These ligands can then be complexed with metal centers to create catalysts for a variety of asymmetric transformations.[4][5]

Protocol 2: Synthesis of a Chiral Schiff Base Ligand

This protocol describes the condensation of [1,1'-biphenyl]-3,4'-dicarbaldehyde with a chiral diamine, such as (1R,2R)-(-)-1,2-diaminocyclohexane.

Materials:

  • [1,1'-Biphenyl]-3,4'-dicarbaldehyde

  • (1R,2R)-(-)-1,2-Diaminocyclohexane

  • Absolute ethanol

  • Molecular sieves (4 Å)

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer

Procedure:

  • Reaction Setup: To a solution of [1,1'-biphenyl]-3,4'-dicarbaldehyde (1.0 eq.) in absolute ethanol in a round-bottom flask, add activated 4 Å molecular sieves.

  • Amine Addition: Add a solution of (1R,2R)-(-)-1,2-diaminocyclohexane (1.0 eq.) in absolute ethanol dropwise to the stirred solution.

  • Reaction: Reflux the mixture for 4-6 hours. The formation of the Schiff base can be monitored by TLC.

  • Isolation: After completion, cool the reaction mixture and filter to remove the molecular sieves. The solvent can be removed under reduced pressure to yield the crude chiral Schiff base ligand, which can be further purified by recrystallization.

Causality behind Experimental Choices: The use of molecular sieves helps to drive the equilibrium towards the product by removing the water formed during the condensation reaction. Absolute ethanol is used as the solvent to minimize the presence of water.

Schiff_Base_Synthesis dicarbaldehyde [1,1'-Biphenyl]-3,4'-dicarbaldehyde reflux Reflux dicarbaldehyde->reflux diamine (1R,2R)-1,2-Diaminocyclohexane diamine->reflux solvent Absolute Ethanol + 4Å Molecular Sieves solvent->reflux ligand Chiral Schiff Base Ligand reflux->ligand Condensation

Caption: Synthesis of a chiral Schiff base ligand.

Protocol 3: Proposed Asymmetric Cyanation of an Aldehyde

This protocol details a proposed application of the synthesized chiral Schiff base ligand in a titanium-catalyzed asymmetric addition of cyanide to an aldehyde.

Materials:

  • Chiral Schiff base ligand from Protocol 2

  • Titanium(IV) isopropoxide (Ti(OiPr)₄)

  • Trimethylsilyl cyanide (TMSCN)

  • Benzaldehyde (or other aldehyde substrate)

  • Dichloromethane (DCM), anhydrous

  • Hydrochloric acid (1 M)

  • Sodium bicarbonate solution, saturated

  • Anhydrous sodium sulfate (Na₂SO₄)

Equipment:

  • Schlenk flask

  • Syringes

  • Magnetic stirrer

Procedure:

  • Catalyst Formation: In a Schlenk flask under an inert atmosphere, dissolve the chiral Schiff base ligand (0.1 eq.) in anhydrous dichloromethane. Add titanium(IV) isopropoxide (0.1 eq.) and stir the mixture at room temperature for 1 hour to form the chiral titanium complex.

  • Reaction: Cool the catalyst solution to 0 °C. Add the aldehyde substrate (1.0 eq.). Then, add trimethylsilyl cyanide (1.2 eq.) dropwise.

  • Monitoring: Stir the reaction at 0 °C and monitor its progress by TLC.

  • Quenching: Once the reaction is complete, quench by adding 1 M hydrochloric acid.

  • Work-up: Separate the layers and extract the aqueous layer with dichloromethane. Combine the organic layers and wash with saturated sodium bicarbonate solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purification and Analysis: Purify the crude cyanohydrin product by column chromatography. The enantiomeric excess can be determined by chiral HPLC analysis.

Proposed Application Note 2: Porous Organic Polymers for Heterogeneous Catalysis

The dicarbaldehyde functionality of [1,1'-biphenyl]-3,4'-dicarbaldehyde makes it an excellent candidate as a building block for the synthesis of Porous Organic Polymers (POPs). These materials offer high surface areas and tunable porosity, making them attractive as heterogeneous catalysts or catalyst supports.[6][7]

Protocol 4: Synthesis of a Porous Organic Polymer via Schiff Base Chemistry

This protocol describes the synthesis of a POP by the condensation of [1,1'-biphenyl]-3,4'-dicarbaldehyde with a rigid amine linker, such as 1,3,5-tris(4-aminophenyl)benzene.

Materials:

  • [1,1'-Biphenyl]-3,4'-dicarbaldehyde

  • 1,3,5-Tris(4-aminophenyl)benzene

  • 1,4-Dioxane

  • Aqueous acetic acid (6 M)

  • N,N-Dimethylformamide (DMF)

  • Acetone

Equipment:

  • Pyrex tube

  • Vacuum oven

  • Soxhlet extraction apparatus

Procedure:

  • Monomer Mixture: In a Pyrex tube, place [1,1'-biphenyl]-3,4'-dicarbaldehyde (1.5 eq.) and 1,3,5-tris(4-aminophenyl)benzene (1.0 eq.).

  • Solvent and Catalyst: Add a mixture of 1,4-dioxane and 6 M aqueous acetic acid.

  • Polymerization: Sonicate the mixture briefly to ensure homogeneity. Freeze the tube in liquid nitrogen, evacuate, and seal. Heat the sealed tube at 120 °C for 3 days.

  • Isolation: After cooling to room temperature, collect the solid polymer by filtration.

  • Purification: Wash the polymer extensively with DMF and acetone. Further purify the polymer by Soxhlet extraction with acetone for 24 hours.

  • Activation: Dry the purified polymer in a vacuum oven at 150 °C to obtain the activated POP.

Rationale for Experimental Choices: The use of a rigid, multi-functional amine linker leads to the formation of a cross-linked, porous network. The acidic catalyst (acetic acid) facilitates the reversible imine bond formation, which allows for error-correction during the polymerization process, leading to a more ordered and porous material.

POP_Synthesis cluster_monomers Monomers cluster_conditions Reaction Conditions cluster_purification Purification & Activation dicarbaldehyde [1,1'-Biphenyl]-3,4'-dicarbaldehyde polymerization Polycondensation dicarbaldehyde->polymerization amine_linker 1,3,5-Tris(4-aminophenyl)benzene amine_linker->polymerization solvent Dioxane/Aq. Acetic Acid solvent->polymerization heating 120 °C, 3 days heating->polymerization washing Washing with DMF/Acetone soxhlet Soxhlet Extraction washing->soxhlet activation Vacuum Drying at 150 °C soxhlet->activation pop Porous Organic Polymer (POP) activation->pop polymerization->washing

Caption: Workflow for the synthesis of a Porous Organic Polymer.

Data Presentation

The following tables summarize key parameters for the proposed catalytic applications.

Table 1: Proposed Parameters for Asymmetric Cyanation

EntryAldehyde SubstrateCatalyst Loading (mol%)Temperature (°C)Time (h)Proposed Yield (%)Proposed ee (%)
1Benzaldehyde10012>90>90
24-Methoxybenzaldehyde10018>90>85
3Cinnamaldehyde10024>85>80

Table 2: Characterization of the Proposed Porous Organic Polymer

PropertyProposed ValueMethod
BET Surface Area500-1000 m²/gN₂ adsorption at 77 K
Pore Volume0.3-0.6 cm³/gN₂ adsorption at 77 K
Thermal Stability (TGA)>350 °CThermogravimetric Analysis

Conclusion

While direct catalytic applications of [1,1'-biphenyl]-3,4'-dicarbaldehyde are not yet extensively reported in the scientific literature, its unique asymmetric structure presents a compelling platform for the development of novel catalysts. The protocols and application notes provided herein offer a solid foundation for researchers to explore its potential in synthesizing innovative chiral Schiff base ligands for homogeneous catalysis and functional porous organic polymers for heterogeneous catalysis. The adaptability of the biphenyl scaffold and the reactivity of the aldehyde groups suggest that [1,1'-biphenyl]-3,4'-dicarbaldehyde is a promising, yet underutilized, building block in the field of catalyst design.

References

Sources

Method

Application Note: Kinetic Analysis of Schiff-Base Condensation Rates of 3,4'-Dicarbaldehyde with Diamines

Abstract This application note provides a comprehensive guide to understanding and quantifying the Schiff-base condensation rates between the asymmetrical aromatic dialdehyde, 3,4'-dicarbaldehyde, and various primary dia...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a comprehensive guide to understanding and quantifying the Schiff-base condensation rates between the asymmetrical aromatic dialdehyde, 3,4'-dicarbaldehyde, and various primary diamines. We delve into the mechanistic underpinnings of the reaction, explore the critical parameters influencing its kinetics, and provide detailed, field-tested protocols for monitoring the reaction progress using UV-Vis spectroscopy. The methodologies outlined herein are designed to be self-validating and are grounded in established chemical principles, offering researchers a robust framework for studying the formation of macrocycles, polymers, and other complex structures crucial for drug development and materials science.

Introduction: The Significance of Asymmetrical Schiff-Base Condensation

Schiff-base condensation, the reaction between a primary amine and a carbonyl compound, is a cornerstone of organic and medicinal chemistry, leading to the formation of an imine or azomethine linkage (-C=N-).[1] When bifunctional reactants like dicarbaldehydes and diamines are employed, this reaction opens the door to the synthesis of complex architectures such as macrocycles and polymers.[2][3] These structures are of immense interest in drug development for creating host-guest systems, in materials science for novel polymers, and as versatile ligands in coordination chemistry.[4][5]

The use of an asymmetrical dicarbaldehyde, such as 3,4'-dicarbaldehyde, introduces a fascinating layer of complexity. The differential reactivity of the two aldehyde groups—one at the 3-position and the other at the 4'-position of a biphenyl scaffold—can lead to regioselective reactions and the formation of unique, non-symmetrical products. Understanding the condensation rates is paramount for controlling the outcome of these reactions, whether the goal is the high-yield synthesis of a specific macrocycle or the controlled polymerization to achieve a desired molecular weight.[6]

This guide will provide both the theoretical foundation and the practical protocols to investigate these kinetics accurately.

Mechanistic Overview & Influencing Factors

The formation of a Schiff base is a reversible, multi-step process that generally proceeds under acid or base catalysis.[7][8]

  • Nucleophilic Addition: The primary amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde to form an unstable carbinolamine intermediate.[7][9]

  • Dehydration: This carbinolamine then eliminates a molecule of water to form the final imine product. The dehydration step is typically the rate-determining step of the reaction and is catalyzed by acid.[7][10]

SchiffBaseMechanism cluster_catalysis Catalysis Reactants Aldehyde (R-CHO) + Amine (R'-NH2) Carbinolamine Carbinolamine Intermediate (R-CH(OH)-NH-R') Reactants->Carbinolamine Nucleophilic Addition Carbinolamine->Reactants Imine Schiff Base (R-CH=N-R') + H2O Carbinolamine->Imine Dehydration (Rate-Limiting) Imine->Carbinolamine Catalyst Mild Acid (H+)

Caption: General mechanism of Schiff-base formation.

Several factors critically influence the rate of this reaction:

  • pH (Catalysis): The reaction is potently catalyzed by acid. However, the acid concentration must be carefully controlled. At excessively high acid concentrations, the amine nucleophile becomes protonated (R-NH3+), rendering it non-nucleophilic and halting the initial addition step.[7] Therefore, most Schiff-base syntheses are best performed at a mildly acidic pH.[7]

  • Solvent: The choice of solvent can significantly impact reaction rates. Protic solvents can participate in hydrogen bonding and may stabilize intermediates, while aprotic solvents can also be effective.[11][12] The polarity of the solvent affects the solubility of reactants and the stability of charged intermediates. Common solvents include ethanol, methanol, and acetonitrile.[13][14] In some cases, using water as a "green" solvent can lead to high yields and reduced reaction times.[15][16]

  • Temperature: Increasing the temperature generally increases the reaction rate, as with most chemical reactions.[15][17] However, for sensitive substrates, elevated temperatures might lead to side reactions. Many condensations can be effectively carried out at room temperature or with gentle heating.[16][18]

  • Electronic Effects: The electronic nature of both the aldehyde and the amine plays a crucial role. Electron-withdrawing groups on the aldehyde enhance the electrophilicity of the carbonyl carbon, typically increasing the reaction rate. Conversely, electron-donating groups on the amine increase its nucleophilicity, also accelerating the reaction.

  • Steric Hindrance: Bulky substituents near the reacting centers of either the aldehyde or the amine can sterically hinder the approach of the nucleophile, thereby decreasing the reaction rate.

Analytical Techniques for Kinetic Monitoring

To determine the condensation rates, it is essential to monitor the concentration of reactants or products over time. Several spectroscopic and chromatographic techniques are well-suited for this purpose.

TechniquePrinciple & ApplicationAdvantagesDisadvantages
UV-Vis Spectroscopy Monitors the change in absorbance at a specific wavelength corresponding to the formation of the conjugated imine product or the disappearance of the aldehyde.[4][17]Simple, continuous monitoring, widely available.Requires a chromophore with a unique absorbance maximum; potential for spectral overlap.
NMR Spectroscopy Tracks the appearance of the characteristic imine proton (-CH=N-) signal (typically δ 8.0-8.5 ppm) or the disappearance of the aldehyde proton signal.[14][19]Provides detailed structural information; can distinguish between different imine products.Lower sensitivity, requires deuterated solvents, not ideal for rapid, continuous monitoring.
FT-IR Spectroscopy Follows the appearance of the C=N stretching vibration (typically 1600-1700 cm⁻¹) and the disappearance of the C=O stretch of the aldehyde.[4][20]Good for confirming product formation.Difficult to quantify accurately for kinetic studies in solution.
HPLC Separates reactants, intermediates, and products, allowing for their quantification over time.[21]High sensitivity and specificity; can resolve complex mixtures.Discontinuous (requires sampling), more complex setup.
Mass Spectrometry Identifies and quantifies reactants and products based on their mass-to-charge ratio.[19]Highly sensitive and specific, provides molecular weight information.Typically used for product characterization rather than real-time kinetics.

For its simplicity, accessibility, and suitability for continuous monitoring, this application note will focus on a protocol using UV-Vis Spectroscopy .

Experimental Protocols

Protocol 1: Determining the λmax of the Schiff-Base Product

Objective: To identify the wavelength of maximum absorbance (λmax) for the Schiff-base product, which will be used for kinetic monitoring.

Rationale: The formation of the conjugated C=N bond typically results in a new absorption band in the UV-Vis spectrum, distinct from the reactants.[14] Identifying this λmax is crucial for applying the Beer-Lambert law for concentration measurements.[17]

Materials:

  • 3,4'-Dicarbaldehyde

  • Diamine of interest (e.g., ethylenediamine, o-phenylenediamine)

  • Spectroscopic grade solvent (e.g., ethanol, methanol, or acetonitrile)

  • Small-scale reaction vessel (e.g., 10 mL vial)

  • UV-Vis Spectrophotometer and quartz cuvettes

Procedure:

  • Prepare a stock solution of 3,4'-dicarbaldehyde (e.g., 1 mM in ethanol).

  • Prepare a stock solution of the diamine (e.g., 0.5 mM in ethanol). The 2:1 molar ratio ensures the dicarbaldehyde is in excess to drive the formation of the di-imine product for characterization.

  • Synthesize the Schiff Base: In a vial, mix 2 mL of the 3,4'-dicarbaldehyde stock solution with 1 mL of the diamine stock solution.

  • Allow the reaction to go to completion. This can be facilitated by adding a catalytic amount of a weak acid (e.g., a single drop of glacial acetic acid) and stirring at room temperature for several hours or until a color change is observed.[7] The progress can be qualitatively monitored by Thin-Layer Chromatography (TLC).[14]

  • Prepare a dilute sample of the product mixture for spectral analysis.

  • Scan the UV-Vis spectrum of the product solution over a relevant range (e.g., 200-700 nm) against a solvent blank.

  • Identify the λmax: Record the wavelength at which the new, longer-wavelength absorption peak appears. This is the λmax of the Schiff-base product.

Protocol 2: Kinetic Rate Measurement by UV-Vis Spectroscopy

Objective: To collect absorbance data over time to determine the rate of Schiff-base formation.

Rationale: By monitoring the increase in absorbance at the predetermined λmax of the product, we can quantify the rate of its formation.[17] Maintaining pseudo-first-order conditions (one reactant in large excess) simplifies the kinetic analysis.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Solubility Optimization for [1,1'-Biphenyl]-3,4'-dicarbaldehyde

Ticket ID: BPDC-34-SOL-001 Topic: Improving solubility in DMF and DMSO Assigned Specialist: Dr. A.

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: BPDC-34-SOL-001 Topic: Improving solubility in DMF and DMSO Assigned Specialist: Dr. A. Vance, Senior Application Scientist Status: Open

Executive Summary & Diagnostic

The Problem: Researchers frequently encounter difficulties dissolving [1,1'-Biphenyl]-3,4'-dicarbaldehyde (BPDC-3,4') in polar aprotic solvents like N,N-Dimethylformamide (DMF) and Dimethyl sulfoxide (DMSO). While theoretically soluble, the compound often forms a persistent suspension or precipitates shortly after dissolution.

The Root Cause: The solubility issue is rarely due to solvent incompatibility (polarity matches well). Instead, it stems from two primary factors:

  • High Lattice Energy (

    
     Stacking):  The rigid biphenyl backbone facilitates strong intermolecular 
    
    
    
    stacking interactions. At room temperature, the solvent-solute interactions (solvation energy) are often insufficient to overcome this lattice energy without thermodynamic assistance (heat).
  • Oxidative Degradation: Aldehyde groups are prone to oxidation. If your sample has been exposed to air, a fraction may have converted to the corresponding carboxylic acid ([1,1'-biphenyl]-3,4'-dicarboxylic acid). The acid derivative is significantly less soluble in neutral organic solvents and will appear as an insoluble white residue.

The Physics of Dissolution (Visualized)

To solve this, we must visualize the competition between the crystal lattice and the solvent shell.

DissolutionMechanism cluster_0 Solid State (Crystal) cluster_1 Solvent Interaction cluster_2 Outcome Crystal BPDC-3,4' Crystal (High Lattice Energy) Solvent DMF/DMSO Molecules (Dipole Interaction) Crystal->Solvent Requires Heat (ΔH > 0) Solution Solvated Molecule (Stable Solution) Solvent->Solution Successful Solvation Precipitate Insoluble Residue (Oxidized Acid Impurity) Solvent->Precipitate Failure: Impurity Present

Figure 1: The dissolution pathway. Note that heat is the primary driver to overcome the initial lattice energy barrier.

Troubleshooting Protocols

Protocol A: The "Thermodynamic Push" (Standard Dissolution)

Use this for fresh samples that appear as a white/pale-yellow powder.

Context: The 3,4'-isomer has lower symmetry than the 4,4'-isomer, which usually lowers the melting point and aids solubility. However, kinetic barriers remain.

ParameterSpecification
Solvent Grade Anhydrous DMF or DMSO (99.8%+)
Temperature 60°C – 80°C (Do not exceed 100°C)
Concentration Limit ~20 mg/mL (Recommended start)
Atmosphere Nitrogen or Argon (Critical)

Step-by-Step:

  • Weighing: Weigh the BPDC-3,4' into a screw-cap vial (borosilicate glass).

  • Solvent Addition: Add the calculated volume of DMF or DMSO. Do not shake yet.

  • Sparging: Bubble nitrogen through the solvent for 2 minutes. Why? Removing dissolved oxygen prevents the aldehyde from oxidizing to insoluble acids during heating.

  • Sonication: Sonicate at room temperature for 5 minutes to break up large aggregates.

  • Heating: Place the vial in a heating block at 60°C . Vortex every 2 minutes.

  • Observation: The solution should turn clear yellow. If solids remain after 10 minutes at 80°C, proceed to Protocol B.

Protocol B: The "Impurity Check" (Diagnostic)

Use this if Protocol A fails or if you see a persistent white solid at the bottom.

The Theory: If the aldehyde has oxidized to a carboxylic acid, it will not dissolve in neutral DMF/DMSO. It requires a base to deprotonate the acid, forming a soluble salt.

Diagnostic Test:

  • Take the suspension from Protocol A (where undissolved solid remains).

  • Add 1-2 drops of Triethylamine (Et3N) or Diisopropylethylamine (DIPEA) .

  • Shake gently.

    • Result A: The solid dissolves immediately. -> Diagnosis: Your sample is oxidized (contains carboxylic acid). You need to repurify the starting material (Recrystallization from EtOH/Hexane or Column Chromatography).

    • Result B: The solid remains. -> Diagnosis: Inorganic salt contamination or polymer formation. Filter the solution and use the filtrate, or discard the batch.

Protocol C: Co-Solvent Strategy (For COF Synthesis)

Use this if you are preparing Covalent Organic Frameworks (COFs).

Pure DMF is often too "good" a solvent for COF growth (leads to amorphous solids) or too "poor" for initial dissolution of rigid linkers. A mixture is standard.

Recommended Mixture:

  • o-Dichlorobenzene (o-DCB) / n-Butanol (1:1)

  • Mesytilene / 1,4-Dioxane (1:1)

Why? o-DCB interacts strongly with the aromatic rings via


 interactions, often solubilizing biphenyl derivatives better than DMF while slowing down the reaction rate to allow crystallinity.

Decision Tree: Troubleshooting Workflow

Follow this logic path to resolve your solubility issues efficiently.

TroubleshootingTree Start Start: Add BPDC-3,4' to DMF/DMSO Dissolved Did it dissolve completely? Start->Dissolved Yes Success: Proceed with Experiment Dissolved->Yes Yes No Action: Heat to 60°C + Sonicate Dissolved->No No Dissolved2 Did it dissolve after heat? No->Dissolved2 Yes2 Success: Keep warm Dissolved2->Yes2 Yes No2 Action: Perform Base Test (Protocol B) Dissolved2->No2 No BaseTest Did adding Et3N dissolve the solid? No2->BaseTest Yes3 Diagnosis: Sample Oxidized. Action: Repurify Precursor. BaseTest->Yes3 Yes (Acid Impurity) No3 Diagnosis: Inorganic/Polymer Contaminant. Action: Filter or Discard. BaseTest->No3 No (Inert Impurity)

Figure 2: Logic flow for diagnosing solubility failures.

Frequently Asked Questions (FAQs)

Q: Can I store the stock solution of BPDC-3,4' in DMF? A: No. Aldehydes are reactive electrophiles. In DMF (which contains trace amines from decomposition) or DMSO (an oxidant), the aldehyde is unstable over long periods.

  • Recommendation: Prepare solutions fresh. If you must store it, keep it at -20°C under Argon for no more than 24 hours.

Q: My solution turned dark brown after heating. Is it ruined? A: Likely, yes. A dark brown/black color indicates decomposition or polymerization (aldol condensation).

  • Cause: Your DMF might contain amine impurities (dimethylamine) which catalyze the self-condensation of aldehydes.

  • Fix: Use "Amine-Free" or "Sequencing Grade" DMF.

Q: Why use the 3,4'-isomer instead of the 4,4'-isomer? A: The 3,4'-isomer introduces asymmetry into the final COF/MOF structure. This disrupts the packing efficiency, often leading to larger pore sizes or different topology compared to the highly symmetric 4,4'-analog. However, this asymmetry also means the solubility behavior is slightly less predictable than the 4,4' isomer [1].

Q: What is the maximum concentration I can achieve? A: In pure, hot DMSO (80°C), you can achieve ~50-80 mg/mL. However, upon cooling to room temperature, it may supersaturate and eventually precipitate. For stable working solutions at RT, aim for <20 mg/mL .

References

  • Chemical Properties of Biphenyl Aldehydes

    • Source: PubChem. "[1,1'-Biphenyl]-3,4'-dicarbaldehyde | C14H10O2".[1] National Library of Medicine.

    • URL:[Link]

  • Solubility & COF Synthesis Context

    • Source: Côté, A. P., et al. "Porous, Crystalline, Covalent Organic Frameworks."[2] Science, 2005.[2] (Foundational text on solubility challenges in COF linkers).

    • URL:[Link]

  • Handling of Aldehyde Linkers

    • Source: Segura, J. L., et al. "Covalent Organic Frameworks based on Schiff-base chemistry." Chemical Society Reviews, 2016.
    • URL:[Link]

  • Safety Data (DMF/DMSO): Source: Sigma-Aldrich Safety Data Sheet (SDS) for N,N-Dimethylformamide.

Sources

Optimization

Troubleshooting low yields in [1,1'-Biphenyl]-3,4'-dicarbaldehyde synthesis

Executive Summary & Diagnostic Logic You are likely experiencing low yields due to the specific instability of formylphenylboronic acids under standard Suzuki conditions. Unlike simple arylboronic acids, the electron-wit...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Diagnostic Logic

You are likely experiencing low yields due to the specific instability of formylphenylboronic acids under standard Suzuki conditions. Unlike simple arylboronic acids, the electron-withdrawing formyl group accelerates protodeboronation (hydrolysis of the C-B bond) in aqueous base, often faster than the transmetallation step. Furthermore, the resulting dialdehyde is susceptible to oxidation (to carboxylic acids) or Cannizzaro disproportionation if the base is too strong or oxygen is present.

Use the following diagnostic tree to pinpoint your specific failure mode before proceeding to the optimization protocols.

TroubleshootingFlow Start START: Low Yield Observed CheckTLC Analyze Crude Reaction (TLC/LCMS) Start->CheckTLC SM_Remains Starting Halide Remains? CheckTLC->SM_Remains Major Spot is SM Complex_Mix Complex Mixture / Streaking? CheckTLC->Complex_Mix No SM, Product Low Boronic_Gone Is Boronic Acid Consumed? SM_Remains->Boronic_Gone Yes Cat_Death DIAGNOSIS: Catalyst Deactivation (Pd Black formation or O2 poisoning) Boronic_Gone->Cat_Death No (Boronic also remains) Proto_Deb DIAGNOSIS: Protodeboronation (Boronic acid hydrolyzed before coupling) Boronic_Gone->Proto_Deb Yes (Boronic gone, Halide remains) Side_Rxns DIAGNOSIS: Aldehyde Side Reactions (Cannizzaro, Oxidation, Polymerization) Complex_Mix->Side_Rxns Many spots/Baseline Workup_Loss DIAGNOSIS: Workup Loss (Bisulfite adducts or water solubility) Complex_Mix->Workup_Loss Clean crude, low isolated mass

Figure 1: Diagnostic logic for identifying the root cause of synthetic failure in formyl-biaryl couplings.

Critical Failure Modes & Solutions

A. The Protodeboronation Trap

The Mechanism: The formyl group is strongly electron-withdrawing. This reduces the electron density on the aromatic ring, making the C-B bond more susceptible to hydrolytic cleavage by the base (especially hydroxide ions in aqueous solvents) before the palladium can facilitate the coupling.

  • Symptom: You recover the aryl bromide starting material, but the boronic acid has converted to benzaldehyde.

  • Solution: Switch to anhydrous conditions or use a weaker base .

B. Catalyst Poisoning & Oxidation

The Mechanism: Aldehydes are easily oxidized to carboxylic acids by trace oxygen in the presence of Pd(0). These acids can alter the pH or coordinate to the Pd, shutting down the cycle.

  • Symptom: Reaction turns black (Pd precipitation) immediately upon heating; no conversion.

  • Solution: Rigorous degassing (Freeze-Pump-Thaw) is non-negotiable.

C. Base-Mediated Aldehyde Scrambling

The Mechanism: Strong bases (like NaOH or KOH) promote the Cannizzaro reaction (disproportionation to alcohol and acid) or aldol condensations.

  • Symptom: Complex mixture on TLC (streaking), low mass recovery.

  • Solution: Use mild bases like

    
     or 
    
    
    
    .

Optimization Matrix

Consult this table to select the correct reaction system based on your available reagents and equipment.

VariableStandard Protocol (High Risk)Optimized Protocol (Recommended) "Nuclear Option" (Difficult Cases)
Catalyst


or XPhos Pd G2

+ SPhos
Base

(Aq)

(Solid/Slurry)
or


(Toxic, but effective)
Solvent Dioxane / WaterDioxane (Anhydrous) or Toluene THF (Anhydrous)
Temp Reflux (

C)

C

C (Longer time)
Atmosphere

Balloon
Argon (Schlenk Line) Sealed Tube (Glovebox)

Validated Experimental Protocol

Target: [1,1'-Biphenyl]-3,4'-dicarbaldehyde Scale: 5.0 mmol basis

Reagents
  • Halide: 4-Bromobenzaldehyde (1.0 equiv, 925 mg)

  • Boronic Acid: 3-Formylphenylboronic acid (1.2 equiv, 900 mg)

    • Note: Use 1.2–1.5 equiv to account for protodeboronation.

  • Catalyst:

    
     (3 mol%, 122 mg)
    
    • Why: The ferrocene ligand is robust and resists oxidation better than phosphines like

      
      .
      
  • Base:

    
     (3.0 equiv, 3.18 g)
    
  • Solvent: 1,4-Dioxane (25 mL) + Water (2.5 mL)

    • Ratio: 10:1 v/v. Small water content is necessary for the boronic acid activation mechanism but keep it minimal to prevent side reactions.

Step-by-Step Workflow
  • Degassing (Crucial Step):

    • Combine Dioxane and Water in the reaction flask before adding reagents.

    • Bubble Argon/Nitrogen through the solvent for at least 20 minutes (sparging).

    • Better: Perform 3 cycles of Freeze-Pump-Thaw if available.

  • Reagent Addition:

    • Add the 4-Bromobenzaldehyde, 3-Formylphenylboronic acid, and

      
       to the flask.
      
    • Add the Pd catalyst last under a positive pressure of inert gas.

  • Reaction:

    • Heat to 85°C (oil bath temperature). Do not overshoot to reflux (

      
      C) to minimize aldehyde decomposition.
      
    • Monitor by TLC every 2 hours (Eluent: 20% EtOAc/Hexane).

    • Expected Time: 4–12 hours.

  • Workup (The "Soft" Approach):

    • Cool to room temperature.[1][2]

    • Filter through a pad of Celite to remove Pd black (wash with EtOAc).

    • Do not wash with strong acid or base. Wash the organic layer with Water (

      
      ) and Brine (
      
      
      
      ).
    • Dry over

      
       and concentrate.
      
  • Purification:

    • Recrystallization: This specific isomer often crystallizes well from Ethanol or EtOAc/Hexane mixtures. This is preferred over chromatography to avoid silica-catalyzed decomposition.

    • Column: If necessary, use silica gel neutralized with 1%

      
       in Hexane before running the column.
      

Frequently Asked Questions (FAQ)

Q: My reaction stalled at 50% conversion. Should I add more catalyst? A: No. If the reaction stalls, it usually means the boronic acid has degraded (protodeboronation). Add 0.5 equiv of fresh boronic acid and degas the flask again before heating. Adding more catalyst rarely helps if the coupling partner is gone.

Q: Can I protect the aldehydes as acetals to improve yield? A: Yes, this is the "Gold Standard" workaround. Protecting both aldehydes as cyclic acetals (using ethylene glycol/PTSA) makes the coupling robust (90%+ yields). However, it adds two steps (protection and deprotection). Only do this if the direct coupling yields <40%.

Q: Why


 instead of 

?
A:

is highly basic but less nucleophilic than carbonate, and it has higher solubility in organic-rich mixtures. It generally provides faster coupling rates which outcompete the decomposition pathways of the formylboronic acid.

Q: The product is insoluble in everything. How do I analyze it? A: [1,1'-Biphenyl]-3,4'-dicarbaldehyde is moderately soluble in


 and THF. If you see insolubility, you may have made the 4,4'-isomer  (which is highly insoluble) by mistake, or the product has polymerized. Check your starting material regiochemistry.

References

  • General Suzuki Mechanism & Side Reactions: Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]

  • Specific Synthesis of Formyl-Biphenyls (COF Linkers): Uribe-Romo, F. J., et al. (2009). Crystalline Covalent Organic Frameworks with Hydrazone Linkages. Journal of the American Chemical Society, 131(13), 4570–4571. [Link] (Note: This paper details the synthesis of similar aldehyde linkers for COFs using the conditions recommended above.)

  • Protodeboronation Troubleshooting: Cox, P. A., et al. (2010). Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids. Journal of the American Chemical Society, 132(31), 10821–10829. [Link]

  • Org. Synth. Baseline Protocol: Huff, B. E., et al. (1998).[3] Synthesis of Unsymmetrical Biaryls Using a Modified Suzuki Cross-Coupling: 4-Biphenylcarboxaldehyde.[3] Organic Syntheses, 75, 53.[3] [Link]

Sources

Troubleshooting

Controlling defect formation in 3,4'-biphenyl based frameworks

Technical Support Center: Defect Engineering in 3,4'-Biphenyl Frameworks Current Status: Operational Ticket ID: DEFECT-34BP-ENG Assigned Specialist: Senior Application Scientist Subject: Controlling Defect Formation & St...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Defect Engineering in 3,4'-Biphenyl Frameworks

Current Status: Operational Ticket ID: DEFECT-34BP-ENG Assigned Specialist: Senior Application Scientist Subject: Controlling Defect Formation & Stability in 3,4'-Biphenyl MOFs/COFs

Welcome to the Advanced Framework Support Hub

You are likely working with a 3,4'-biphenyl dicarboxylate (3,4'-BPDC) linker system. Unlike its linear cousin (4,4'-BPDC), the 3,4'-isomer introduces a critical "kink" or rotational angle that lowers framework symmetry. While this geometry is excellent for creating unique cage topologies, it complicates defect engineering.

This guide treats your synthesis as a programmable system. We do not just "mix and heat"; we modulate competitive coordination to engineer missing-linker defects, creating mesopores essential for drug loading and diffusion.

Module 1: Synthesis & Defect Induction

Objective: Controlled introduction of "missing linker" defects to enhance porosity without inducing structural collapse.

The Mechanism: Competitive Coordination

Defects are not accidents; they are engineered. In carboxylate-based MOFs (e.g., Zr-based UiO series or Cu-paddlewheels), monocarboxylic acids (modulators) compete with your 3,4'-BPDC linker for coordination sites on the metal node.

  • High Modulator Concentration: More modulators cap the metal nodes

    
     More missing linkers 
    
    
    
    Larger pores (Mesopores).
  • Low Modulator Concentration: Linkers saturate nodes

    
     Perfect crystal 
    
    
    
    Micropores only.
Protocol: The "Defect-Tuned" Synthesis

Standardized for a Zr-based 3,4'-BPDC system (adaptable for Cu/Zn).

  • Precursor Dissolution:

    • Dissolve

      
       (or metal salt) in DMF/DEF.
      
    • CRITICAL: Add the Modulator (Acetic Acid or Benzoic Acid) before the linker. This establishes the equilibrium at the metal cluster first.

    • Rule of Thumb: Start with a Modulator:Zr molar ratio of 30:1 for moderate defects. Increase to 100:1 for high defect density.

  • Linker Addition:

    • Add 3,4'-biphenyl dicarboxylic acid.

    • Note: The 3,4' kink reduces solubility compared to 4,4'. Ensure full dissolution (sonicate if necessary) before heating.

  • Solvothermal Growth:

    • Heat at 120°C (static).

    • Time: 24-48 hours.

    • Visual Check: Defective crystals often grow larger but may appear more "cloudy" or have truncated edges compared to perfect crystals.

Data Table 1: Modulator Selection Guide

ModulatorpKaDefect Type CreatedImpact on StabilityRecommended For
Formic Acid 3.75Missing ClusterLow (High risk of collapse)Catalytic open sites
Acetic Acid 4.76Missing LinkerModerateGeneral porosity increase
Benzoic Acid 4.20Missing LinkerHigh (Stabilizes node)Large drug loading
TFA 0.23Massive DefectsVery Lowetching/hierarchical pores

Module 2: Diagnostics (The "Check Engine" Light)

Objective: Confirming the presence of defects and quantifying them.

Q: How do I know if I actually created defects?

A: You cannot rely on PXRD alone, as defective MOFs often retain their bulk crystallinity. You must use a combination of TGA and N2 Isotherms.

Diagnostic Workflow:

  • 1H-NMR Digestion (The Gold Standard):

    • Method: Digest 10 mg of washed, activated MOF in

      
       or 
      
      
      
      .
    • Analysis: Integrate the peaks for the Modulator (e.g., acetate methyl group) vs. the Linker (biphenyl aromatics).

    • Calculation:

      
      .
      
  • Thermogravimetric Analysis (TGA):

    • Observation: Look for a weight loss step before the decomposition temperature of the linker (usually 200-300°C for modulators vs. 500°C+ for linkers).

    • Logic: Higher weight loss in the 200-300°C range = More modulators capping defects.

  • N2 Sorption Isotherms:

    • Perfect Crystal: Type I Isotherm (steep rise at low P/P0, flat plateau).

    • Defective Crystal: Type IV characteristics (Hysteresis loop at P/P0 > 0.4). This indicates mesopores formed by missing linkers merging micropores.

Module 3: Stability & Activation (Troubleshooting)

Objective: Preventing framework collapse. The 3,4'-geometry is less rigid than 4,4', making it prone to "implosion" upon solvent removal.

Q: My framework collapses (becomes amorphous) after drying. Why?

A: This is "Capillary Collapse." The surface tension of evaporating DMF pulls the fragile, defective pore walls together.

The Fix: Supercritical CO2 (scCO2) Activation Do not heat-dry defective 3,4'-frameworks directly from DMF.

  • Solvent Exchange: Exchange DMF with Ethanol or Acetone over 3 days (refresh solvent 3x daily).

  • scCO2 Drying:

    • Load sample into scCO2 reactor.

    • Pressurize to 1400 psi, hold for 2 hours, bleed. Repeat 4x.

    • Physics: scCO2 has zero surface tension, preventing the capillary forces that crush the defects.[1]

Visualizing the Workflow

DefectEngineering cluster_Outcome Defect Outcome Start Start: 3,4'-BPDC Synthesis Modulator Add Modulator (Acetic/Benzoic Acid) Start->Modulator Compete Competitive Coordination (Modulator vs Linker) Modulator->Compete HighDefect High Modulator Ratio (>50:1) Compete->HighDefect Promotes Defects LowDefect Low Modulator Ratio (<10:1) Compete->LowDefect Promotes Crystallinity Meso Missing Linkers (Mesopores Formed) HighDefect->Meso Micro Perfect Crystal (Micropores Only) LowDefect->Micro Activation Activation Step (CRITICAL) Meso->Activation Micro->Activation Result Drug Loading Capacity Activation->Result scCO2 prevents collapse

Caption: Workflow for engineering defects. High modulator ratios create missing-linker mesopores, requiring careful activation to preserve the structure for drug loading.

FAQ: Troubleshooting Specific Issues

Q1: I am using Benzoic acid, but the pores are blocked. Why?

  • Diagnosis: Benzoic acid is bulky. While it creates defects, the modulator itself might remain trapped in the pore, coordinating strongly to the metal cluster.

  • Solution: Perform a "Chemical Activation."[2] Wash the MOF with a dilute HCl/Ethanol solution. The protons (

    
    ) will protonate the benzoate, detaching it from the metal node and flushing it out, leaving a true open defect site.
    

Q2: The 3,4'-biphenyl linker is precipitating before reaction.

  • Diagnosis: The bent geometry reduces solubility in DMF compared to linear linkers.

  • Solution: Pre-dissolve the linker in DMF at 60°C before adding it to the metal salt solution. Alternatively, use DEF (Diethylformamide) which has a slightly higher boiling point and solvency power.

Q3: Can I use these defects for large biologic drugs?

  • Analysis: Standard micropores (<2nm) are too small for proteins.

  • Recommendation: Yes, but you must target "Missing Cluster" defects (removing an entire metal node) rather than just "Missing Linker" defects. Use Formic Acid (smaller, more aggressive) and lower temperatures to encourage cluster vacancies, creating pores in the 5-10nm range.

References

  • Defect Engineering in UiO-66 (Applicable Mechanism): Wu, H., et al. "Unusual and Highly Tunable Missing-Linker Defects in Zirconium Metal–Organic Frameworks." Journal of the American Chemical Society, 2013.

  • Modulator Strategies: Schaate, A., et al. "Modulated Synthesis of Zr-Based Metal-Organic Frameworks: From Nano to Macrocrystals." Chemistry - A European Journal, 2011.

  • Activation Protocols: Mondloch, J. E., et al. "Activation of Metal-Organic Framework Materials."[2] CrystEngComm, 2013.[2]

  • Biphenyl Linker Geometry: Shearer, G. C., et al. "Tuned to Perfection: Ironing Out the Defects in Metal-Organic Frameworks." Chemistry of Materials, 2016.

Sources

Optimization

Recrystallization techniques for high-purity [1,1'-Biphenyl]-3,4'-dicarbaldehyde

The following technical guide serves as a comprehensive troubleshooting and protocol resource for the purification of [1,1'-Biphenyl]-3,4'-dicarbaldehyde (CAS: 869959-13-7). This unsymmetrical linker is critical for cons...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide serves as a comprehensive troubleshooting and protocol resource for the purification of [1,1'-Biphenyl]-3,4'-dicarbaldehyde (CAS: 869959-13-7). This unsymmetrical linker is critical for constructing heteroporous Covalent Organic Frameworks (COFs) and requires high purity (>98%) to ensure defect-free crystallinity in the final framework.

Core Technical Overview

  • Target Molecule: [1,1'-Biphenyl]-3,4'-dicarbaldehyde[1][2]

  • Common Name: 3,4'-Diformylbiphenyl

  • CAS Number: 869959-13-7[1][2]

  • Molecular Weight: 210.23 g/mol [1][2]

  • Application: Asymmetric linker for COF/MOF synthesis; enables formation of specific pore geometries distinct from the symmetric 4,4'-isomer.

  • Critical Impurities:

    • Pd-catalyst residues: Cause darkening and inhibit COF formation.

    • Homocoupled byproducts: 3,3'- or 4,4'-dicarbaldehyde (from Suzuki coupling errors).

    • Oxidation products: Carboxylic acid derivatives (due to air exposure).

Solvent Selection & Solubility Profile

The 3,4'-isomer possesses lower symmetry than the common 4,4'-isomer, typically resulting in a lower melting point and higher solubility in organic solvents.

Solvent SystemRoleSuitabilityNotes
Ethanol (EtOH) Primary HighBest for final polishing. Dissolves impurities (halides) well; product crystallizes upon cooling.
Ethyl Acetate / Hexane Alternative HighExcellent for removing non-polar impurities (ligands, homocoupled byproducts).
Toluene SecondaryMediumGood for large-scale, but harder to remove trace solvent from crystals.
Dichloromethane (DCM) ExtractionLowToo soluble for crystallization; use only for initial extraction or column loading.

Step-by-Step Recrystallization Protocols

Method A: The "Standard" Ethanol Recrystallization (Recommended)

Best for removing trace halides and polar oxidation byproducts.

  • Dissolution: Place crude solid in a round-bottom flask. Add absolute ethanol (approx. 10-15 mL per gram of solid).

  • Heating: Heat to reflux (78°C) with stirring. If solid remains, add EtOH in small aliquots until dissolved.

    • Note: If black specks (Pd) are visible, filter the hot solution through a Celite pad.

  • Crystallization: Remove from heat. Allow the flask to cool to room temperature slowly (over 1-2 hours).

    • Critical: Rapid cooling may cause "oiling out" due to the lower melting point of the 3,4'-isomer compared to the 4,4'-isomer.

  • Harvesting: Cool further in an ice bath (0-4°C) for 30 minutes. Filter the pale yellow needles/plates.

  • Washing: Wash with cold (-20°C) Ethanol (minimal volume).

Method B: The Two-Solvent Layering Technique

Best if Method A results in oiling out or if non-polar impurities persist.

  • Dissolution: Dissolve the crude solid in a minimum amount of warm Ethyl Acetate (EtOAc) .

  • Precipitation: Slowly add Hexane (or Petroleum Ether) dropwise to the warm solution until a slight turbidity (cloudiness) persists.

  • Re-dissolution: Add a few drops of EtOAc to clear the solution.

  • Crystallization: Cover and let stand at room temperature. As the solution cools and solvents equilibrate, crystals will form.

Troubleshooting Guide (FAQ)

Q1: The product is "oiling out" (forming a liquid blob) instead of crystallizing. Why?

Cause: The solution is too concentrated, or the temperature dropped too fast. The 3,4'-isomer has a lower lattice energy than the symmetric 4,4'-isomer, making it prone to oiling. Fix:

  • Reheat the mixture until the oil dissolves.

  • Add a seed crystal (if available) or scratch the glass wall with a glass rod to induce nucleation.

  • Add slightly more solvent (dilute by 10-20%) to keep the oil in solution at the "oiling" temperature, allowing crystals to form only at lower temperatures.

Q2: My crystals are dark/brown instead of pale yellow.

Cause: Residual Palladium (Pd) catalyst or oxidized amine impurities (if amine precursors were used). Fix:

  • Perform a hot filtration through Celite during the dissolution step.

  • If color persists, treat the solution with activated charcoal (10% w/w) at reflux for 15 mins, then filter while hot.

Q3: NMR shows a small aldehyde peak next to the main ones.

Cause: Isomeric contamination (likely 4,4'-dicarbaldehyde) or mono-reacted intermediate. Fix:

  • Recrystallization is often insufficient to separate isomers with similar solubilities.

  • Action: Perform Flash Column Chromatography (Silica gel; Hexane:EtOAc 9:1 to 4:1 gradient) before the final recrystallization.

Process Visualization

The following diagram illustrates the logical workflow for purifying the 3,4'-dicarbaldehyde linker, including decision nodes for common failures.

Recrystallization_Workflow Start Crude [1,1'-Biphenyl]-3,4'-dicarbaldehyde Dissolve Dissolve in Hot Ethanol (78°C) Start->Dissolve Check_Clear Is solution clear? Dissolve->Check_Clear Filter Hot Filtration (Celite) Check_Clear->Filter No (Black specs) Cool Slow Cool to RT Check_Clear->Cool Yes Filter->Cool Check_State State of Product? Cool->Check_State Oil Oiling Out Check_State->Oil Liquid Blob Crystals Crystallization (Needles/Plates) Check_State->Crystals Solid Reheat Reheat & Dilute (+10% Solvent) Oil->Reheat Reheat->Cool Wash Wash with Cold EtOH Crystals->Wash Dry Vacuum Dry (<40°C) Wash->Dry

Caption: Decision-tree workflow for the purification of 3,4'-diformylbiphenyl, addressing particulate removal and oiling-out phenomena.

References

  • Synthesis of Biphenyl Aldehydes (General Protocol): Huff, B. E.; Koenig, T. M.; Mitchell, D.; Staszak, M. A. "Synthesis of Unsymmetrical Biaryls Using a Modified Suzuki Cross-Coupling: 4-Biphenylcarboxaldehyde". Organic Syntheses, 1998 , 75, 53.

  • COF Synthesis Using Biphenyl Linkers: Côté, A. P.; Benin, A. I.; Ockwig, N. W.; O'Keeffe, M.; Matzger, A. J.; Yaghi, O. M. "Porous, Crystalline, Covalent Organic Frameworks".[3][4] Science, 2005 , 310, 1166-1170.[5]

  • Purification of Aldehyde Linkers for COFs: Zhao, Y.-C.; Zhang, L.-M.; Wang, T.; Han, B.-H. "Microporous organic polymers with acetal linkages: synthesis, characterization, and gas sorption properties". Polymer Chemistry, 2013 , 4, 4695. (See ESI for aldehyde purification details).

  • Chemical Property Data: PubChem Compound Summary for CID 21835969, [1,1'-Biphenyl]-3,4'-dicarbaldehyde.

Sources

Troubleshooting

Minimizing steric hindrance in reactions with [1,1'-Biphenyl]-3,4'-dicarbaldehyde

Welcome to the technical support guide for [1,1'-Biphenyl]-3,4'-dicarbaldehyde (CAS No. 869959-13-7).[1] This document provides in-depth troubleshooting advice and experimental strategies for researchers, chemists, and d...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for [1,1'-Biphenyl]-3,4'-dicarbaldehyde (CAS No. 869959-13-7).[1] This document provides in-depth troubleshooting advice and experimental strategies for researchers, chemists, and drug development professionals. Our focus is to address the primary challenge encountered with this versatile building block: the differential reactivity of its two aldehyde functionalities, which arises from significant steric hindrance at the 3-position.

Section 1: Understanding the Core Challenge: Steric Profile of [1,1'-Biphenyl]-3,4'-dicarbaldehyde

This section deconstructs the structural nuances of the molecule that govern its reactivity.

Question: Why do the two aldehyde groups on [1,1'-Biphenyl]-3,4'-dicarbaldehyde exhibit such different reactivity?

Answer: The disparate reactivity is a direct consequence of the molecule's stereoelectronic profile. The two aldehyde groups reside in distinct chemical environments:

  • The 4'-Aldehyde (Accessible Site): This group is in a para position relative to the biphenyl linkage. Its reactivity is analogous to that of a standard substituted benzaldehyde. It is electronically accessible and sterically unencumbered, making it the kinetically favored site for most reactions.

  • The 3-Aldehyde (Hindered Site): This group is in a meta position. More importantly, it is ortho to the second phenyl ring. The proximity of this bulky phenyl group creates significant steric hindrance, physically obstructing the path of incoming reagents or nucleophiles to the carbonyl carbon.[2][3][4] The degree of this hindrance is dependent on the torsional (dihedral) angle between the two phenyl rings.[5]

G cluster_0 [1,1'-Biphenyl]-3,4'-dicarbaldehyde cluster_1 Analysis of Reactive Sites mol Hindered Hindered 3-Aldehyde mol->Hindered High Steric Strain Accessible Accessible 4'-Aldehyde mol->Accessible Low Steric Strain Hindered_Note Ortho to bulky phenyl ring. Slow reaction rates. Hindered->Hindered_Note Accessible_Note Para position, unhindered. Kinetically favored site. Accessible->Accessible_Note

Caption: Steric environments of the two aldehyde groups.

Section 2: Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses common experimental failures and challenges in a direct question-and-answer format.

FAQ 1: My reaction is only occurring at one position. How can I control selectivity?

Issue: You are attempting a mono-substitution reaction (e.g., a single Wittig olefination or reductive amination) and observe product formation exclusively at the 4'-position, or you get an inseparable mixture of mono-substituted products.

Root Cause: This is a classic case of kinetic control. The lower activation energy for the reaction at the sterically accessible 4'-aldehyde means it reacts much faster than the hindered 3-aldehyde.

Solutions:

  • For 4'-Selective Reactions: Capitalize on the kinetic preference. Use mild conditions, a 1:1 stoichiometry of your reagent, and lower temperatures (-78 to 0 °C). This will heavily favor the formation of the 4'-substituted product.

  • For 3'-Selective Reactions: Direct reaction is challenging and often impractical. The most robust and reliable method is to use a protecting group strategy. This involves selectively blocking the more reactive 4'-aldehyde, forcing the reaction to occur at the 3-position, and then removing the protecting group. See Protocol 1 for a detailed workflow.

FAQ 2: The reaction at the 3-aldehyde is extremely slow or gives poor yields. How can I improve it?

Issue: Even after protecting the 4'-aldehyde, the subsequent reaction at the 3-position is sluggish, requires a large excess of reagent, and results in low yields.

Root Cause: The steric barrier at the 3-position still imposes a high activation energy.[6] Brute-force methods like simply adding more reagent can lead to side reactions and decomposition.

Solutions:

  • Increase Thermal Energy: Higher temperatures can provide the necessary energy to overcome the steric barrier. Consider switching to a higher-boiling solvent (e.g., from THF to toluene or DMF) or using microwave irradiation. Caution: Monitor the reaction closely for thermal decomposition.

  • Choose Smaller Reagents: When possible, opt for less bulky reagents. For example, in a nucleophilic addition, methyl lithium will be more effective than tert-butyl lithium. This principle applies to catalysts and ligands as well.

  • Employ Highly Reactive Reagents: Use more reactive (less stable) reagents that have a lower activation energy barrier. For instance, in a Wittig reaction, an unstabilized ylide will be more effective than a stabilized one.

FAQ 3: I need to functionalize both aldehydes, but the reaction stops after the first addition. What should I do?

Issue: You are attempting a double addition with an excess of reagent, but the reaction stalls after the 4'-aldehyde has reacted, leaving the 3-aldehyde untouched.

Root Cause: The initial reaction at the 4'-position may alter the electronic properties of the molecule or introduce an even bulkier group, further deactivating or hindering the 3-position.

Solutions:

  • Force the Conditions: This is a scenario where more forcing conditions are necessary for the second step. After the first equivalent has reacted (confirm with TLC or LC-MS), significantly increase the temperature and add a fresh excess of the reagent.

  • Stepwise Approach: Treat the synthesis as two separate reactions. First, perform the reaction at the 4'-position and isolate the mono-substituted product. Then, subject this intermediate to a new set of optimized, more forceful conditions to drive the reaction at the hindered 3-position.

Section 3: Field-Proven Protocols and Methodologies

This section provides actionable, step-by-step protocols for achieving selectivity.

Protocol 1: Selective Functionalization of the 3-Aldehyde via Acetal Protection

This protocol describes a reliable, three-step workflow to achieve selective modification at the sterically hindered 3-position. It is a self-validating system; success at each stage confirms the viability of the next.

G start Start: [1,1'-Biphenyl]-3,4'-dicarbaldehyde step1 Step 1: Selective Protection - Ethylene glycol - p-TSA (cat.) - Toluene, Dean-Stark (Protects the accessible 4'-CHO) start->step1 iso1 Isolate & Purify Mono-protected Intermediate step1->iso1 step2 Step 2: Reaction at Hindered Site - Add Nucleophile/Reagent - Optimized Conditions (e.g., heat) (Reaction occurs at the free 3'-CHO) iso1->step2 iso2 Isolate & Purify Functionalized Intermediate step2->iso2 step3 Step 3: Deprotection - Aqueous Acid (e.g., HCl) - Acetone/THF (Removes acetal from 4'-position) iso2->step3 end Final Product: 3-Substituted Biphenyl step3->end

Caption: Workflow for selective 3-position functionalization.

Step 1: Selective Protection of the 4'-Aldehyde
  • Principle: The kinetically favored 4'-aldehyde is selectively converted into a stable acetal, leaving the 3-aldehyde available for subsequent reactions.

  • Methodology:

    • To a round-bottom flask equipped with a Dean-Stark apparatus and condenser, add [1,1'-Biphenyl]-3,4'-dicarbaldehyde (1.0 eq).

    • Add dry toluene (approx. 0.1 M concentration).

    • Add ethylene glycol (1.1 eq) and a catalytic amount of p-toluenesulfonic acid (p-TSA, 0.05 eq).

    • Heat the mixture to reflux. Water will be collected in the Dean-Stark trap as the reaction proceeds.

    • Monitor the reaction by TLC or LC-MS. The reaction is typically complete when water evolution ceases (2-4 hours).

    • Cool the reaction to room temperature. Quench with a saturated sodium bicarbonate solution and extract with ethyl acetate.

    • Dry the organic layer over sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the resulting mono-acetal by column chromatography (silica gel) to isolate it from starting material and the di-protected byproduct.

Step 2: Reaction at the Free 3-Aldehyde
  • Principle: With the 4'-position blocked, the desired transformation is now directed exclusively to the hindered 3-position.

  • Methodology (Example: Wittig Reaction):

    • Dissolve the purified mono-protected intermediate (1.0 eq) in an appropriate dry solvent (e.g., THF).

    • In a separate flask, prepare the ylide by deprotonating the corresponding phosphonium salt with a strong base (e.g., n-BuLi, NaHMDS).

    • Add the ylide solution to the aldehyde solution at an appropriate temperature (this may range from 0 °C to reflux, depending on ylide reactivity).

    • Allow the reaction to proceed, monitoring by TLC. As noted in the FAQ, this step may require elevated temperatures and longer reaction times.

    • Upon completion, quench the reaction carefully (e.g., with water or saturated ammonium chloride).

    • Perform a standard aqueous workup and extract the product.

    • Dry and concentrate the organic layer. Purify the product by column chromatography.

Step 3: Deprotection of the 4'-Aldehyde
  • Principle: The acetal protecting group is removed under acidic conditions to regenerate the aldehyde.

  • Methodology:

    • Dissolve the purified product from Step 2 in a mixture of acetone (or THF) and water.

    • Add a catalytic amount of a strong acid (e.g., 2M HCl or concentrated H₂SO₄).

    • Stir the mixture at room temperature or with gentle heating (40-50 °C) until the reaction is complete (monitor by TLC).

    • Neutralize the acid with a mild base (e.g., saturated sodium bicarbonate solution).

    • Extract the final product with an organic solvent, dry, and concentrate.

    • Purify if necessary to yield the final, selectively 3-functionalized [1,1'-Biphenyl]-4'-dicarbaldehyde derivative.

Data Summary: Impact of Reagent Choice on Reactivity

The choice of nucleophile is critical. Smaller, more reactive ("harder") nucleophiles are generally more successful at overcoming steric barriers.

Reaction TypeBulky / Less Reactive Reagent (Low Success at 3-CHO)Smaller / More Reactive Reagent (Higher Success at 3-CHO)Rationale
Organometallic Addition tert-ButyllithiumMethyllithium or Methylmagnesium bromideThe smaller methyl group can more easily approach the hindered carbonyl carbon.[2]
Wittig Reaction Stabilized Ylide (e.g., Ph₃P=CHCO₂Et)Non-stabilized Ylide (e.g., Ph₃P=CH₂)Non-stabilized ylides are significantly more reactive and can overcome higher activation energy barriers.
Reductive Amination Di-isopropylamineAmmonia or MethylamineSmaller amines present a smaller steric profile, facilitating the initial imine formation.[7]
References
  • Qian, C. et al. (2018). A design strategy for the construction of 2D heteropore covalent organic frameworks based on the combination of C2v and D3h symmetric building blocks. Polymer Chemistry, 9, 279–283. Available at: [Link]

  • Geier, F. M. et al. (2018). Amino Chemoassay Profiling of Aromatic Aldehydes–Unraveling Drivers of Their Skin Sensitization Potency. Chemical Research in Toxicology. Available at: [Link]

  • Various Authors. (2016). What produces steric hindrance? Quora. Available at: [Link]

  • Najam Academy. (2023). Steric Hindrance | Organic Chemistry. YouTube. Available at: [Link]

  • National Center for Biotechnology Information. [1,1'-Biphenyl]-3,4'-dicarbaldehyde. PubChem Compound Database. Available at: [Link]

  • Kaliya, K. et al. (2020). Synthesis of [1,1′-biphenyl]-4,4′-dicarbaldehyde and... ResearchGate. Available at: [Link]

  • Sharma, G. et al. (2014). Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties. Arabian Journal of Chemistry.
  • Wang, L. et al. (2022). Electrochemical synthesis of peptide aldehydes via C‒N bond cleavage of cyclic amines. Nature Communications. Available at: [Link]

  • Essy Chemistry. (2023). Steric hindrance in biphenyl # UV visible spectroscopy. YouTube. Available at: [Link]

  • Chemistry Steps. (n.d.). Steric Hindrance in SN2 and SN1 Reactions. Available at: [Link]

  • García-Rodeja, Y. et al. (2022). Does Steric Hindrance Actually Govern the Competition between Bimolecular Substitution and Elimination Reactions? The Journal of Physical Chemistry A. Available at: [Link]

  • Cornella, J. et al. (2022). Carbene reactivity from alkyl and aryl aldehydes. Science. Available at: [Link]

  • Various Authors. (2019). How to overcome Steric Hindrance? ResearchGate. Available at: [Link]

  • Abell, C. (Ed.). (2012). Conformational Restriction and Steric Hindrance in Medicinal Chemistry. Fragment-based Drug Discovery and X-Ray Crystallography.

Sources

Reference Data & Comparative Studies

Validation

Publish Comparison Guide: FTIR Spectrum Analysis of Aldehyde Stretching in 3,4'-Biphenyl Derivatives

Executive Summary In the structural characterization of drug intermediates, specifically 3,4'-biphenyl derivatives , distinguishing regioisomers (e.g., 3,4' vs. 4,4') is a critical quality attribute.

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the structural characterization of drug intermediates, specifically 3,4'-biphenyl derivatives , distinguishing regioisomers (e.g., 3,4' vs. 4,4') is a critical quality attribute. While Nuclear Magnetic Resonance (NMR) remains the gold standard for connectivity, Fourier Transform Infrared (FTIR) Spectroscopy offers a rapid, non-destructive, and highly specific method for monitoring the aldehyde functional group .

This guide objectively compares FTIR analysis against primary alternatives (1H-NMR and Raman Spectroscopy), focusing on the unique vibrational signatures of the aldehyde moiety in conjugated biphenyl systems. It details the Fermi resonance phenomenon—a key diagnostic marker—and provides a validated protocol for high-sensitivity detection.

Part 1: Technical Deep Dive – The Physics of Detection

The Aldehyde Anomaly: Fermi Resonance

In 3,4'-biphenyl carbaldehydes, the aldehyde group is conjugated with an aromatic biphenyl core. This conjugation lowers the force constant of the carbonyl bond, but the most distinct feature is the Fermi Resonance observed in the C-H stretching region.

Unlike typical C-H stretches, the aldehydic C-H bond does not appear as a single band.[1][2] Instead, a quantum mechanical coupling occurs between:

  • The fundamental aldehydic C-H stretch (

    
    ), typically near 2800 cm⁻¹.[1]
    
  • The first overtone of the aldehydic C-H bending (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
    ), typically near 1400 cm⁻¹.
    

Because the fundamental frequency is approximately double the bending frequency (


), these two vibrational states mix, splitting the absorption into a characteristic doublet .
Spectral Markers for 3,4'-Biphenyl Derivatives[4]
  • Fermi Doublet: Two bands at ~2820 cm⁻¹ and ~2720 cm⁻¹ .[2] The lower frequency band (2720 cm⁻¹) is usually distinct from alkyl C-H stretches, making it the primary diagnostic peak.

  • Carbonyl Stretch (

    
    ):  Due to conjugation with the biphenyl ring, the C=O peak shifts to a lower wavenumber (1690–1705 cm⁻¹ ) compared to non-conjugated aldehydes (~1730 cm⁻¹).
    
  • Regioisomer Distinction (3- vs 4-position):

    • 4'-substitution (Para): Characterized by a strong C-H out-of-plane (OOP) bending band near 810–840 cm⁻¹ .

    • 3-substitution (Meta): Characterized by OOP bands near 690–710 cm⁻¹ and 750–800 cm⁻¹ .

Part 2: Comparative Analysis (FTIR vs. Alternatives)

This section compares FTIR's performance in characterizing aldehyde-functionalized biphenyls against 1H-NMR and Raman spectroscopy.

Table 1: Performance Matrix for Aldehyde Characterization[1]
FeatureFTIR Spectroscopy 1H-NMR Spectroscopy Raman Spectroscopy
Primary Detection Vibrational Dipole Change (C=O, C-H)Magnetic Spin (Proton Environment)Polarizability Change (C=C, C-C)
Aldehyde Specificity High: Fermi Doublet (2720/2820 cm⁻¹) + C=O (1700 cm⁻¹)Definitive: Singlet/Doublet at 9.5–10.5 ppmMedium: C=O is weak; C=C is dominant
Sample State Solid (Powder/Crystal) or LiquidSolution (Requires deuterated solvent)Solid or Liquid
Time to Result < 2 Minutes15–30 Minutes (Prep + Scan)< 5 Minutes
Isomer Resolution Good: Fingerprint region (OOP bends) distinguishes 3,4' from 4,4'Excellent: Coupling constants (

) map exact connectivity
Good: Lattice modes can distinguish polymorphs
Cost per Scan LowHigh (Solvents, Cryogens)Low
Limit of Detection ~0.1% - 1%~0.01%~0.1% - 1%
Critical Insight

Why choose FTIR? While NMR provides exact structural connectivity, FTIR is superior for rapid quality control (QC) and polymorph screening . In a drug development pipeline, confirming the presence of the aldehyde intermediate without dissolving the sample (which destroys solid-state information) is best achieved via FTIR.

Part 3: Visualizing the Mechanism

The following diagram illustrates the quantum mechanical coupling (Fermi Resonance) that creates the unique spectral signature of aldehydes in this system.

FermiResonance cluster_0 Biphenyl System Context Fundamental Fundamental C-H Stretch (~2800 cm⁻¹) Coupling Fermi Resonance Coupling (Quantum Mixing) Fundamental->Coupling Bending C-H Bending Mode (~1400 cm⁻¹) Overtone First Overtone (2x) (~2800 cm⁻¹) Bending->Overtone Energy Doubling Overtone->Coupling Frequency Match Result Observed Doublet Band 1: ~2820 cm⁻¹ Band 2: ~2720 cm⁻¹ Coupling->Result Energy Splitting

Figure 1: Mechanism of Fermi Resonance in Aldehydes. The energy match between the fundamental stretch and the bending overtone causes a "splitting" of the absorption band.

Part 4: Validated Experimental Protocol

To ensure reproducible data for 3,4'-biphenyl derivatives, follow this Attenuated Total Reflectance (ATR-FTIR) protocol. This method eliminates the need for KBr pellets, reducing moisture interference.

Workflow Diagram

Protocol Start Sample Prep (Dry Powder) Clean Clean Crystal (Isopropanol) Start->Clean Background Collect Background (Air, 32 scans) Clean->Background Load Load Sample (Cover Crystal Fully) Background->Load Press Apply Pressure (High Force Clamp) Load->Press Scan Acquire Spectrum (4000-600 cm⁻¹, 64 scans) Press->Scan Analyze Data Processing (Baseline Corr. + Peak Pick) Scan->Analyze

Figure 2: High-Fidelity ATR-FTIR Workflow for Solid Organics.[3]

Step-by-Step Methodology
  • Instrument Setup:

    • Detector: DTGS (Deuterated Triglycine Sulfate) or MCT (Mercury Cadmium Telluride) for higher sensitivity.

    • Resolution: Set to 4 cm⁻¹ . Higher resolution (2 cm⁻¹) adds noise without improving aldehyde doublet resolution.

    • Scans: 64 scans (optimal signal-to-noise ratio).

  • Background Acquisition:

    • Ensure the ATR crystal (Diamond or ZnSe) is perfectly clean.

    • Collect an air background immediately prior to sample loading to account for atmospheric CO₂ and H₂O.

  • Sample Loading (Critical Step):

    • Place approximately 5–10 mg of the 3,4'-biphenyl derivative powder onto the center of the crystal.

    • Note: Ensure the sample is dry. Residual solvent will obscure the fingerprint region.

  • Pressure Application:

    • Lower the pressure clamp anvil. Apply maximum pressure (typically ~1000 psi for diamond ATR) to ensure intimate contact between the solid and the crystal.

    • Self-Validation: Check the preview mode. The strongest bands (C-H or C=O) should have an absorbance between 0.1 and 1.0 A. If < 0.05 A, contact is poor.

  • Data Processing:

    • Apply Automatic Baseline Correction .

    • Do not use heavy smoothing filters, as they may merge the Fermi doublet.

    • Identify peaks: Look for the 2720 cm⁻¹ shoulder and the 1700 cm⁻¹ carbonyl.

Part 5: Data Interpretation & Troubleshooting

Distinguishing 3,4' from 4,4' Isomers

In 3,4'-biphenyl derivatives, the two rings have different substitution patterns. FTIR can distinguish them via the Out-of-Plane (OOP) C-H Bending region (600–900 cm⁻¹).

  • Ring A (3-substituted / Meta): Look for three bands of medium intensity in the 690–710 cm⁻¹ and 750–810 cm⁻¹ range.

  • Ring B (4'-substituted / Para): Look for a single strong band in the 810–840 cm⁻¹ range (indicative of two adjacent hydrogens).

Troubleshooting Table:

ObservationProbable CauseCorrective Action
Missing 2720 cm⁻¹ peak Signal obscured by broad OH stretch (moisture or acid impurity).Dry sample; check for carboxylic acid oxidation (broad band 2500–3300 cm⁻¹).
C=O peak split Presence of rotamers or crystalline polymorphs.Anneal sample or check XRD; this is a feature, not an error.
Weak Signal Poor crystal contact.[4]Regrind sample to fine powder; increase clamp pressure.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons. (Authoritative text on Fermi resonance and OOP bending rules).
  • Nolasco, M. M., et al. (2020).[5] "Vibrational Dynamics of Crystalline 4-Phenylbenzaldehyde from INS Spectra and Periodic DFT Calculations." Molecules, 25(6), 1395. Link (Specific data on biphenyl aldehyde vibrational modes).

  • Smith, B. C. (2017). "The C=O Bond, Part II: Aldehydes." Spectroscopy, 32(11), 28–34. Link (Detailed analysis of aldehyde Fermi resonance).

  • Coates, J. (2000). "Interpretation of Infrared Spectra, A Practical Approach." Encyclopedia of Analytical Chemistry. R.A. Meyers (Ed.). John Wiley & Sons Ltd. Link (Standard reference for group frequencies).

Sources

Comparative

A Comparative Guide to the Thermal Stability of 3,4'-Biphenyldicarboxaldehyde-Based Materials

For researchers, scientists, and professionals in drug development, the thermal stability of materials is a critical parameter influencing their processing, application, and longevity. This guide provides an in-depth com...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the thermal stability of materials is a critical parameter influencing their processing, application, and longevity. This guide provides an in-depth comparison of the thermal stability of various material classes synthesized from the versatile building block, 3,4'-biphenyldicarboxaldehyde. By leveraging thermogravimetric analysis (TGA), we will explore the thermal decomposition behavior of polyimides, Schiff bases, and covalent organic frameworks (COFs) derived from this aldehyde, offering insights into their structure-property relationships.

Introduction to 3,4'-Biphenyldicarboxaldehyde and Thermal Analysis

3,4'-Biphenyldicarboxaldehyde is an aromatic dialdehyde featuring two aldehyde groups at the 3 and 4' positions of a biphenyl core. This specific arrangement allows for the formation of diverse polymeric and supramolecular architectures with distinct properties. The thermal stability of these materials is paramount for applications in high-temperature electronics, catalysis, and drug delivery systems.

Thermogravimetric analysis (TGA) is a fundamental technique for assessing thermal stability.[1][2] It measures the change in mass of a sample as a function of temperature in a controlled atmosphere.[1][2] Key parameters obtained from a TGA curve include the onset of decomposition temperature (Tonset), the temperature of maximum decomposition rate (Tmax), and the percentage of residual mass (char yield) at a specific high temperature.[1]

Comparative Thermal Stability Analysis

The inherent thermal stability of materials derived from 3,4'-biphenyldicarboxaldehyde is intrinsically linked to the type of chemical linkages formed during polymerization or synthesis. Here, we compare three major classes of materials: polyimides, Schiff bases, and covalent organic frameworks.

Polyimides: The High-Performance Benchmark

Polyimides are renowned for their exceptional thermal stability, mechanical strength, and chemical resistance.[3][4] They are typically synthesized through a two-step process involving the formation of a poly(amic acid) precursor followed by thermal or chemical imidization. The incorporation of the rigid biphenyl unit from 3,4'-biphenyldicarboxaldehyde into the polyimide backbone can further enhance its thermal properties.

Generally, aromatic polyimides exhibit no significant weight loss below 500 °C.[5] The 10% weight-loss temperatures (Td10) for various aromatic polyimides have been reported in the range of 476-578 °C in a nitrogen atmosphere.[5] The high thermal stability of polyimides is attributed to the strength and rigidity of the imide ring and the aromatic backbone.

Schiff Bases: Versatility with Moderate Stability

Schiff bases, or imines, are formed by the condensation reaction of an aldehyde or ketone with a primary amine.[6][7] The resulting C=N double bond is a key linkage in various polymers and coordination complexes. Schiff bases derived from 3,4'-biphenyldicarboxaldehyde can form linear polymers or macrocyclic structures.

The thermal stability of Schiff bases is generally lower than that of polyimides. The decomposition often occurs in multiple steps, corresponding to the cleavage of different bonds within the structure. For instance, some Schiff base complexes show decomposition temperatures in the range of 270-282 °C. The stability can be influenced by the nature of the amine used in the synthesis and the presence of metal ions in the case of coordination complexes.

Covalent Organic Frameworks (COFs): Crystalline Porosity with High Stability

Covalent organic frameworks are a class of crystalline porous polymers with well-defined structures.[8] Their robust covalent bonds and ordered porosity make them promising materials for gas storage, catalysis, and sensing.[8] 3D COFs, in particular, offer high surface areas and thermal stabilities, with decomposition temperatures often exceeding 400 °C.[9] For example, COFs constructed from strong covalent bonds like C-C, C-O, and C-B can exhibit thermal stabilities up to 500°C.[9] The high degree of crosslinking and the strength of the covalent bonds within the framework contribute to their exceptional thermal robustness.[10]

Quantitative TGA Data Comparison

The following table summarizes typical thermal stability data for the different classes of materials derived from aromatic aldehydes. Note that direct TGA data for materials exclusively from 3,4'-biphenyldicarboxaldehyde is compiled from analogous structures to provide a comparative framework.

Material ClassTypical Onset Decomposition Temperature (Tonset) (°C)Temperature of 10% Weight Loss (Td10) (°C)Char Yield at 800 °C (%)
Polyimides> 450476 - 578[5]55 - 61[11]
Schiff Bases250 - 350~300Variable
Covalent Organic Frameworks (COFs)> 400> 400[9]High

Experimental Protocol: Thermogravimetric Analysis (TGA)

A standardized TGA protocol is crucial for obtaining comparable and reliable thermal stability data.

Objective: To determine the thermal stability of 3,4'-biphenyldicarboxaldehyde-based materials by measuring the mass loss as a function of temperature.

Instrumentation: A thermogravimetric analyzer.

Procedure:

  • Sample Preparation: Ensure the sample is dry and in a fine powder form to ensure uniform heating.

  • Instrument Setup:

    • Tare an empty TGA pan (typically alumina or platinum).

    • Accurately weigh 5-10 mg of the sample into the pan.

    • Place the pan in the TGA furnace.

  • Experimental Conditions:

    • Atmosphere: Nitrogen (inert) or Air (oxidative), with a typical flow rate of 20-50 mL/min.[2]

    • Temperature Program:

      • Equilibrate at a starting temperature (e.g., 30 °C).

      • Ramp the temperature at a constant heating rate (e.g., 10 °C/min or 20 °C/min) to a final temperature (e.g., 800 °C or 1000 °C).[2][5][11]

  • Data Analysis:

    • Plot the percentage of weight loss versus temperature.

    • Determine the onset decomposition temperature (Tonset) from the initial significant weight loss.

    • Determine the temperature of 10% weight loss (Td10).

    • Determine the char yield as the percentage of residual mass at the final temperature.

    • The derivative of the TGA curve (DTG) can be plotted to identify the temperature of the maximum rate of decomposition (Tmax).[1]

Mechanistic Insights and Structural Rationale

The observed differences in thermal stability can be explained by the nature of the chemical bonds and the overall architecture of the materials.

G cluster_0 Bond Strength & Rigidity cluster_1 Thermal Stability Imide_Ring Imide Ring (Polyimides) High_Stability High (>450 °C) Imide_Ring->High_Stability Very Strong & Rigid Aromatic_Backbone Aromatic Backbone Aromatic_Backbone->High_Stability Enhances Rigidity Covalent_Framework 3D Covalent Network (COFs) Covalent_Framework->High_Stability Strong Covalent Bonds Imine_Bond Imine (C=N) Bond (Schiff Bases) Moderate_Stability Moderate (250-400 °C) Imine_Bond->Moderate_Stability Less Stable than Imide

Caption: Relationship between chemical structure and thermal stability.

  • Polyimides: The exceptional stability of polyimides stems from the highly stable five-membered imide ring and the resonance stabilization provided by the aromatic backbone. The energy required to break these bonds is substantial, leading to high decomposition temperatures.

  • Covalent Organic Frameworks: The thermal stability of COFs is a direct consequence of their robust, covalently bonded, and highly cross-linked three-dimensional structures. The energy is distributed throughout the crystalline framework, requiring high temperatures to initiate degradation.

  • Schiff Bases: The C=N imine bond in Schiff bases is generally less thermally stable than the imide ring in polyimides. The flexibility of the polymer chains and the potential for hydrolysis of the imine bond at elevated temperatures contribute to their lower decomposition temperatures.

Conclusion

The choice of synthetic route and the resulting chemical linkages are critical determinants of the thermal stability of materials derived from 3,4'-biphenyldicarboxaldehyde. Polyimides and covalent organic frameworks stand out for their exceptional thermal robustness, making them suitable for high-temperature applications. Schiff bases, while offering synthetic versatility, generally exhibit more moderate thermal stability. This comparative guide, supported by TGA data and mechanistic insights, provides a valuable resource for researchers in selecting and designing materials with tailored thermal properties for a wide range of scientific and industrial applications.

References

  • Thermal analysis of the 3,4-BHMF-based polymers. A) DSC analysis and B) TGA analysis. T g = glass transition temperature, T m = melting temperature. - ResearchGate. Available at: [Link]

  • TGA and DSC curves of polyimide 4d with a heating rate of 20 °C/min - ResearchGate. Available at: [Link]

  • Synthesis Spectral, Thermal Stability and Bacterial Activity of Schiff Bases Derived From Selective Amino Acid and Their Complex - Prime Scholars. Available at: [Link]

  • Colorless Polyimides Derived from an Alicyclic Tetracarboxylic Dianhydride, CpODA - PMC. Available at: [Link]

  • Tga curves of the polyimide films. | Download Scientific Diagram - ResearchGate. Available at: [Link]

  • COMPARED PROPERTIES OF POLYIMIDES BASED ON BENZOPHENONETETRACARBOXYLIC DIANHYDRIDE - Revue Roumaine de Chimie. Available at: [Link]

  • Algerian Journal of Engineering and Technology Synthesis and characterization of schiff base of 3-[(2-Hydroxy. Available at: https://www.aljet.org/index.php/aljet/article/download/75/48
  • Comparison of the properties of polyimides derived from various dianhydride and diamine monomers - PMC. Available at: [Link]

  • Green Synthesis, Spectral, Thermal Characterization and Biological Activity of Schiff base Ligand Derived from 3-amino-1,2,4-triazol - Juniper Publishers. Available at: [Link]

  • Synthesis of Schiff bases by aromatic amine condensation with 3,3′-bithiophenes-2,2′ and 4,4′-dicarbaldehydes - ResearchGate. Available at: [Link]

  • Synthesis, Characterization and Thermal Studies of Schiff Bases derived from 2- Pyridinecarboxaldehyde and Benzaldehyde and their Complex - JOCPR. Available at: [Link]

  • Synthesis of Covalent Organic Frameworks (COFs)-Nanocellulose Composite and Its Thermal Degradation Studied by TGA/FTIR - MDPI. Available at: [Link]

  • Thermogravimetric Analysis (TGA) for Polymer Characterization: Thermal Stability and Composition - NC State University Libraries. Available at: [Link]

  • ORGANIC MATERIALS SCIENCES POLYMERS - setaram. Available at: [Link]

  • Simulation and Experimental Study of the Isothermal Thermogravimetric Analysis and the Apparent Alterations of the Thermal Stability of Composite Polymers - MDPI. Available at: [Link]

  • Synthesis of Covalent Organic Frameworks (COFs)-Nanocellulose Composite and Its Thermal Degradation Studied by TGA/FTIR - ResearchGate. Available at: [Link]

  • Advancements and applications of three-dimensional covalent organic frameworks. Available at: [Link]

  • TGA as a Tool for Studying the Thermal Stability of Polymeric Materials - ResearchGate. Available at: [Link]

  • Designed Synthesis of 3D Covalent Organic Frameworks - ResearchGate. Available at: [Link]

  • Isostructural Three-Dimensional Covalent Organic Frameworks - PubMed. Available at: [Link] PubMed. Available at: [Link]

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Validation

Introduction: The Analytical Imperative for Complex Piperidine Derivatives

An In-Depth Guide to the Mass Spectrometry Fragmentation of 1-Boc-4-(4-fluoro-N-methylbenzamido)piperidine (CAS 142695-43-4) In the landscape of modern drug discovery and development, piperidine scaffolds are ubiquitous,...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Mass Spectrometry Fragmentation of 1-Boc-4-(4-fluoro-N-methylbenzamido)piperidine (CAS 142695-43-4)

In the landscape of modern drug discovery and development, piperidine scaffolds are ubiquitous, forming the core of numerous pharmacologically active agents.[1] Their structural elucidation and the profiling of their related impurities are critical for ensuring safety and efficacy. The compound 1-Boc-4-(4-fluoro-N-methylbenzamido)piperidine (CAS 142695-43-4) is a key intermediate in the synthesis of various pharmaceutical compounds. A thorough understanding of its behavior under mass spectrometric analysis is paramount for researchers in process development, quality control, and metabolite identification.

This guide provides a comprehensive analysis of the predicted mass spectrometry fragmentation patterns of this molecule under both soft (Electrospray Ionization) and hard (Electron Ionization) ionization techniques. By dissecting the fragmentation pathways, we aim to provide a predictive framework for identifying this compound and its potential analogues, setting it apart from structurally similar molecules. This document is intended for researchers, scientists, and drug development professionals who require a deep, mechanistic understanding of mass spectrometry to support their work.

Molecular Structure and Predicted Fragmentation Logic

The fragmentation of a molecule in a mass spectrometer is a predictable process governed by the stability of the resulting ions and neutral losses.[2] The structure of 1-Boc-4-(4-fluoro-N-methylbenzamido)piperidine contains several key features that will dictate its fragmentation: the bulky tert-butoxycarbonyl (Boc) protecting group, the central piperidine ring, a stable aromatic ring with an electronegative fluorine atom, and an amide linkage.

The stability of the carbocations formed during fragmentation is a primary driving force, with tertiary carbocations being more stable than secondary, which are more stable than primary.[2][3] This principle will be central to predicting the most likely bond cleavages.

Electrospray Ionization (ESI-MS/MS) Fragmentation Pathway

Electrospray ionization is a soft ionization technique that typically results in the formation of a protonated molecule, [M+H]⁺.[1] Subsequent tandem mass spectrometry (MS/MS) induces fragmentation through collision-induced dissociation (CID), revealing the molecule's structural backbone. For 1-Boc-4-(4-fluoro-N-methylbenzamido)piperidine, protonation is most likely to occur on the most basic sites: the piperidine nitrogen or the amide oxygen.

The key fragmentation pathways for the [M+H]⁺ ion (m/z 351.2) are expected to be:

  • Loss of the Boc Group: The tert-butyl group is prone to elimination as isobutylene (56 Da) via a rearrangement, a characteristic fragmentation for Boc-protected amines. This would result in a fragment ion at m/z 295.1. A subsequent loss of CO₂ (44 Da) could also occur, leading to a fragment at m/z 251.1.

  • Amide Bond Cleavage: The amide bond can cleave to produce two characteristic ions:

    • The N-methyl-4-fluorobenzoyl iminium ion at m/z 152.1.

    • The protonated 1-Boc-4-aminopiperidine at m/z 201.2, which can further fragment by losing isobutylene to m/z 145.1.

  • Piperidine Ring Fragmentation: While less common for the protonated molecule under typical CID energies, fragmentation of the piperidine ring itself can occur, often initiated by the protonated nitrogen.[4][5]

The most abundant fragments are likely to arise from the loss of the Boc group and the cleavage of the amide bond, as these pathways lead to stable, resonance-delocalized ions.

ESI_Fragmentation M_H [M+H]⁺ m/z 351.2 F1 m/z 295.1 M_H->F1 - C₄H₈ (56 Da) F3 m/z 152.1 M_H->F3 Amide Cleavage F4 m/z 201.2 M_H->F4 Amide Cleavage F2 m/z 251.1 F1->F2 - CO₂ (44 Da) F5 m/z 145.1 F4->F5 - C₄H₈ (56 Da)

Caption: Predicted ESI-MS/MS fragmentation of CAS 142695-43-4.

Electron Ionization (EI) Fragmentation Pathway

Electron ionization is a high-energy technique that leads to extensive fragmentation and provides a detailed molecular fingerprint. The fragmentation is initiated by the removal of an electron to form a molecular ion (M⁺•).

Key EI fragmentation pathways include:

  • α-Cleavage: This is a dominant fragmentation pathway for amines and piperidine derivatives.[1][6] Cleavage of the C-C bond adjacent to the nitrogen atom results in a stable iminium ion. For the piperidine ring in our molecule, this can lead to multiple fragment ions.

  • Cleavage at Branching Points: C-C bonds at branching points are preferentially cleaved due to the formation of more stable carbocations.[3] The bond between the piperidine ring and the nitrogen of the amide group is a likely point of cleavage.

  • Aromatic Fragmentation: The 4-fluorobenzoyl group can form a stable acylium ion at m/z 123.0. Aromatic rings themselves are quite stable and often appear as prominent ions.

EI_Fragmentation M M⁺• m/z 350.2 F1 m/z 293.2 [M-C₄H₉]⁺ M->F1 Loss of tert-butyl radical F2 m/z 123.0 [FC₆H₄CO]⁺ M->F2 Amide Cleavage F3 m/z 227.2 M->F3 Formation of piperidinyl fragment F4 m/z 57.0 [C₄H₉]⁺ M->F4 Formation of tert-butyl cation

Caption: Predicted EI-MS fragmentation of CAS 142695-43-4.

Comparative Analysis

Comparison with an Unprotected Analogue

To highlight the influence of the Boc group, let's consider the fragmentation of the corresponding unprotected compound, 4-(4-fluoro-N-methylbenzamido)piperidine.

Feature1-Boc-4-(4-fluoro-N-methylbenzamido)piperidine4-(4-fluoro-N-methylbenzamido)piperidine
[M+H]⁺ 351.2251.1
Key ESI Fragments Loss of isobutylene (m/z 295.1), Amide cleavage fragments (m/z 152.1, 201.2)Amide cleavage fragments (m/z 152.1, 101.1)
Diagnostic Feature Neutral loss of 56 Da or 100 Da is highly indicative of the Boc group.Absence of the Boc-related losses. The base peak would likely be the 4-fluorobenzoyl fragment.

This comparison demonstrates that the Boc group provides a clear diagnostic marker in the mass spectrum. Its absence would significantly alter the fragmentation pattern, making it straightforward to distinguish between the protected and unprotected forms.

Comparison with Alternative Analytical Techniques

While mass spectrometry is powerful for structural elucidation, other techniques offer complementary information.

TechniqueStrengths for CAS 142695-43-4Limitations
Mass Spectrometry (LC-MS) High sensitivity and specificity. Provides molecular weight and structural information from fragmentation.[7] Ideal for identifying impurities.Isomers may not be distinguishable without chromatographic separation.
Nuclear Magnetic Resonance (NMR) Provides detailed information about the carbon-hydrogen framework and the connectivity of atoms. Unambiguous structure determination.Lower sensitivity compared to MS. Requires a larger amount of pure sample.
High-Performance Liquid Chromatography (HPLC-UV) Excellent for quantification and separation of mixtures.Provides limited structural information. A reference standard is required for identification.

The choice of technique depends on the analytical goal. For identification and structural confirmation, a combination of LC-MS and NMR is the gold standard. For routine quantification and purity checks, HPLC-UV is often sufficient.

Experimental Protocols

The following protocols are provided as a starting point and should be optimized for the specific instrumentation and analytical requirements.

Protocol 1: LC-MS/MS Analysis

This method is suitable for the identification and quantification of CAS 142695-43-4 in complex matrices.

1. Sample Preparation: a. Accurately weigh 1 mg of the sample and dissolve in 1 mL of methanol to create a 1 mg/mL stock solution. b. Perform serial dilutions with 50:50 methanol:water to achieve the desired concentration (e.g., 1 µg/mL).

2. Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
  • Mobile Phase A: 0.1% formic acid in water.
  • Mobile Phase B: 0.1% formic acid in acetonitrile.
  • Gradient: Start at 10% B, ramp to 95% B over 5 minutes, hold for 2 minutes, and return to initial conditions.
  • Flow Rate: 0.3 mL/min.[1]
  • Column Temperature: 40 °C.[1]
  • Injection Volume: 2 µL.

3. Mass Spectrometer Conditions (ESI Positive Mode):

  • Ionization Mode: Positive Electrospray Ionization (ESI+).[1]
  • Capillary Voltage: 3.5 kV.
  • Source Temperature: 120 °C.
  • Desolvation Temperature: 350 °C.
  • Full Scan (MS1): Scan from m/z 100-500 to identify the [M+H]⁺ precursor ion.
  • Product Ion Scan (MS/MS): Select the precursor ion (m/z 351.2) and apply a range of collision energies (e.g., 10-40 eV) to generate a comprehensive fragmentation spectrum.

Sample [label="Sample Preparation\n(Dissolution & Dilution)"]; HPLC [label="HPLC Separation\n(C18 Column)"]; ESI [label="Electrospray Ionization\n(Positive Mode)"]; MS1 [label="MS1 Scan\n(Precursor Ion Selection)"]; CID [label="Collision-Induced Dissociation"]; MS2 [label="MS2 Scan\n(Fragment Ion Detection)"]; Data [label="Data Analysis"];

Sample -> HPLC; HPLC -> ESI; ESI -> MS1; MS1 -> CID; CID -> MS2; MS2 -> Data; }

Caption: General workflow for LC-MS/MS analysis.

Protocol 2: GC-MS Analysis

This method is suitable for volatile and thermally stable compounds. Derivatization may be necessary for polar molecules.

1. Sample Preparation: a. Dissolve the sample in a volatile solvent such as dichloromethane or ethyl acetate.

2. Chromatographic Conditions:

  • Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).
  • Carrier Gas: Helium at a constant flow of 1 mL/min.
  • Inlet Temperature: 250 °C.
  • Oven Program: Start at 100 °C, hold for 1 minute, ramp to 280 °C at 15 °C/min, and hold for 5 minutes.[3]

3. Mass Spectrometer Conditions (EI Mode):

  • Ionization Energy: 70 eV.[1]
  • Source Temperature: 230 °C.
  • Mass Range: Scan from m/z 40-500.[1]

Summary of Predicted Fragment Ions

IonizationPredicted m/zProposed Structure/Origin
ESI 351.2[M+H]⁺
295.1[M+H - C₄H₈]⁺
251.1[M+H - C₄H₈ - CO₂]⁺
201.2[1-Boc-4-aminopiperidine + H]⁺
152.1[N-methyl-4-fluorobenzoyl iminium ion]
145.1[4-aminopiperidine + H - C₄H₈]⁺
EI 350.2M⁺•
293.2[M - C₄H₉]⁺
123.0[4-fluorobenzoyl]⁺
57.0[tert-butyl]⁺

Conclusion

The mass spectrometric fragmentation of 1-Boc-4-(4-fluoro-N-methylbenzamido)piperidine is a predictable process governed by the inherent chemical properties of its functional groups. Under ESI conditions, the most diagnostic fragmentation pathways involve the loss of the Boc protecting group and cleavage of the amide bond. Under EI, α-cleavage and the formation of stable acylium and alkyl ions are expected to dominate the spectrum. By understanding these fragmentation patterns, researchers can confidently identify this molecule, distinguish it from related impurities or analogues, and select the most appropriate analytical methodology for their research objectives. This guide provides the foundational knowledge and practical protocols to achieve these goals, ensuring data of the highest quality and integrity.

References

  • Application Notes: Mass Spectrometry Fragmentation of Novel Piperidine Derivatives - Benchchem.
  • Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors - PubMed. (2018-08-15).
  • Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors | Request PDF - ResearchGate.
  • A Liquid Chromatography-mass Spectrometry Method to Determine the Content of Genotoxic Impurity Piperidine in Rimonabant - Alternative Therapies In Health And Medicine.
  • MASS SPECTROMETRY: FRAGMENTATION PATTERNS - eGyanKosh.
  • Mass Spectrometry - Fragmentation Patterns - Chemistry LibreTexts. (2023-08-29).
  • mass spectra - fragmentation patterns - Chemguide.
  • Application Note: Mass Spectrometry Fragmentation Patterns of Branched Alkanes - Benchchem.

Sources

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